Aggreceride A
Description
Structure
2D Structure
Properties
CAS No. |
19207-26-2 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-16(2)12-10-8-6-4-5-7-9-11-13-18(21)22-15-17(20)14-19/h16-17,19-20H,3-15H2,1-2H3/t16-,17+/m0/s1 |
InChI Key |
HLQJYDUSPITBCP-DLBZAZTESA-N |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCCCC(=O)OC[C@@H](CO)O |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)OCC(CO)O |
Other CAS No. |
19207-26-2 |
Synonyms |
aggreceride A |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Aggreceride A: A Platelet Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aggreceride A is a naturally occurring lipid molecule isolated from Streptomyces sp. OM-3209 that has demonstrated significant inhibitory effects on platelet aggregation. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activity, and the methodologies used to assess its function. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
Chemical Identity
This compound is a glyceride molecule with the following systematic and numerical identifiers:
| Identifier | Value | Source |
| IUPAC Name | [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate | PubChem |
| CAS Number | 19207-26-2 | PubChem |
| Molecular Formula | C₁₈H₃₆O₄ | PubChem |
| Molecular Weight | 316.48 g/mol | PubChem |
Biological Activity
This compound has been identified as a potent inhibitor of platelet aggregation induced by a variety of agonists. The initial discovery and subsequent research have elucidated its effects on key physiological pathways involved in thrombosis.
Inhibition of Platelet Aggregation
This compound demonstrates a broad spectrum of inhibitory activity against platelet aggregation. It has been shown to be effective in preventing aggregation induced by thrombin, adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF). However, its activity against collagen-induced aggregation is reportedly less potent.
The inhibitory effects of this compound on thrombin-induced platelet aggregation have been quantified as follows:
| Concentration of this compound (µg/mL) | Inhibitory Activity (%) |
| 25 | 81 |
| 50 | 92 |
Table 1: Inhibitory effect of this compound on thrombin-induced platelet aggregation. Platelet aggregation was induced by thrombin (2 U/ml), and the degree of aggregation was measured by visual inspection.
Mechanism of Action
The precise mechanism of action for this compound is an area of ongoing investigation. However, initial studies suggest that its inhibitory effects occur at or below the level of arachidonic acid metabolism. This is supported by the observation that this compound inhibits the formation of malondialdehyde (MDA), a byproduct of arachidonic acid metabolism, during thrombin-induced platelet aggregation. This suggests a potential interaction with cyclooxygenase (COX) or thromboxane synthase enzymes, key components of the eicosanoid synthesis pathway that leads to the production of pro-aggregatory molecules like thromboxane A₂.
The following diagram illustrates a potential, generalized signaling pathway for platelet aggregation and highlights the putative target area for this compound.
Experimental Protocols
The following provides a generalized framework for the experimental evaluation of this compound's anti-platelet activity, based on standard laboratory procedures.
Isolation and Purification of this compound
This compound is isolated from the culture broth of Streptomyces sp. OM-3209. The typical procedure involves:
-
Fermentation: Culturing of Streptomyces sp. OM-3209 in a suitable nutrient medium to promote the production of secondary metabolites.
-
Extraction: Extraction of the culture broth with a non-polar solvent such as ethyl acetate to isolate crude lipid-soluble compounds.
-
Chromatography: Purification of this compound from the crude extract using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC).
Platelet Aggregation Assay
The inhibitory effect of this compound on platelet aggregation can be assessed using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human or animal blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregation agonists (e.g., thrombin, ADP, arachidonic acid, PAF, collagen).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Saline solution.
-
Spectrophotometer or aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge the anticoagulated blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Assay: a. Pre-warm the PRP samples to 37°C. b. Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period. c. Add the platelet aggregation agonist to initiate aggregation. d. Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The percentage of platelet aggregation is calculated by comparing the change in light transmission in the presence of this compound to that of the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of platelet aggregation) can be determined from a dose-response curve.
The following diagram outlines the general workflow for a platelet aggregation assay.
Conclusion
This compound represents a promising natural product with significant anti-platelet aggregation properties. Its broad inhibitory profile and potential mechanism of action targeting arachidonic acid metabolism warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to conduct more in-depth studies to fully characterize its pharmacological profile and evaluate its therapeutic potential in the prevention and treatment of thrombotic diseases. Future research should focus on elucidating the specific molecular targets of this compound, conducting detailed structure-activity relationship studies, and evaluating its efficacy and safety in preclinical models.
Physical and chemical properties of Aggreceride A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aggreceride A, a metabolite isolated from Streptomyces sp. OM-3209, has garnered attention for its significant inhibitory effects on platelet aggregation. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a white powder with the molecular formula C₁₈H₃₆O₄.[1] It is soluble in organic solvents such as acetone, methanol, and chloroform, but insoluble in water.[1] Due to its conformational flexibility, a 3D structure has not been computationally generated.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₄ | [1] |
| Molecular Weight | 316.5 g/mol | PubChem |
| IUPAC Name | [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate | PubChem |
| CAS Number | 19207-26-2 | PubChem |
| Appearance | White powder | [1] |
| Solubility | Soluble in acetone, methanol, chloroform; Insoluble in water | [1] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of platelet aggregation.[1] It demonstrates inhibitory activity against aggregation induced by various agonists, including thrombin, adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF).[1] Notably, it is less effective against collagen-induced aggregation.[1] The acute toxicity (LD₅₀) in mice has been determined to be greater than 200 mg/kg via intravenous administration.[1] this compound exhibits no antimicrobial activity.[1]
The mechanism of action of this compound is linked to the arachidonic acid metabolic pathway. It has been shown to inhibit the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, during thrombin-induced platelet aggregation.[1] This suggests that this compound's target is at or downstream of arachidonic acid metabolism in the platelet activation cascade.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound within the arachidonic acid pathway of platelet aggregation.
References
The Core of Aggregation Inhibition: A Technical Guide to the Biosynthesis of Aggreceride A in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the proposed biosynthetic pathway of Aggreceride A, a bioactive monoacylglycerol produced by Streptomyces sp. H-10507 (also referenced as OM-3209). This compound has garnered interest for its potential biological activities, and understanding its biosynthesis is crucial for metabolic engineering and the development of novel therapeutics.
Introduction to this compound
This compound is a lipid molecule with the chemical structure [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate.[1] It consists of a glycerol backbone esterified with a C14 branched-chain fatty acid, specifically 12-methyltetradecanoic acid. The producing organism, Streptomyces sp. H-10507, belongs to a genus renowned for its prolific production of diverse secondary metabolites with significant pharmacological applications. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in detail, a plausible pathway can be proposed based on the well-established principles of fatty acid and glycerolipid metabolism in Streptomyces.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two primary stages: the formation of the branched-chain fatty acid, 12-methyltetradecanoic acid, and its subsequent esterification to a glycerol-derived backbone.
Biosynthesis of 12-Methyltetradecanoic Acid
The formation of the branched-chain fatty acid component is proposed to proceed via the Type II fatty acid synthase (FAS) system, which is prevalent in bacteria, including Streptomyces.
-
Initiation: The synthesis is initiated with a branched-chain starter unit. For 12-methyltetradecanoic acid, the likely precursor is 2-methylbutyryl-CoA, which is derived from the catabolism of the amino acid isoleucine. This starter unit is loaded onto the acyl carrier protein (ACP).
-
Elongation: The initial acyl-ACP is then subjected to a series of iterative elongation cycles. In each cycle, a two-carbon unit is added from malonyl-CoA. The core reactions in each cycle are catalyzed by a set of discrete enzymes:
-
β-ketoacyl-ACP synthase (KAS): Catalyzes the condensation of the growing acyl-ACP with malonyl-ACP.
-
β-ketoacyl-ACP reductase (KAR): Reduces the β-keto group to a hydroxyl group.
-
β-hydroxyacyl-ACP dehydratase (DH): Dehydrates the β-hydroxyacyl-ACP to form an enoyl-ACP.
-
Enoyl-ACP reductase (ER): Reduces the double bond to yield a saturated acyl-ACP, now elongated by two carbons.
-
-
Termination: After five rounds of elongation, the resulting 12-methyltetradecanoyl-ACP is released from the FAS system. This is typically achieved by a thioesterase, which hydrolyzes the thioester bond to yield the free fatty acid.
Formation of the Monoacylglycerol
The final step in the biosynthesis of this compound is the esterification of 12-methyltetradecanoic acid to a glycerol backbone.
-
Glycerol Backbone Synthesis: The glycerol-3-phosphate backbone is a common metabolite derived from the glycolysis pathway.
-
Acylation: An acyl-CoA synthetase first activates the free 12-methyltetradecanoic acid to its coenzyme A thioester, 12-methyltetradecanoyl-CoA. Subsequently, a glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of the 12-methyltetradecanoyl group to the sn-1 position of glycerol-3-phosphate, forming 1-(12-methyltetradecanoyl)-sn-glycerol-3-phosphate.
-
Dephosphorylation: Finally, a phosphatase removes the phosphate group from the sn-3 position to yield this compound, [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate.
Key Enzymes in the Proposed Pathway
The following table summarizes the key enzymes predicted to be involved in the biosynthesis of this compound.
| Enzyme | Abbreviation | Proposed Function in this compound Biosynthesis |
| Branched-chain amino acid aminotransferase | BCAT | Conversion of isoleucine to its corresponding α-keto acid. |
| Branched-chain α-keto acid dehydrogenase complex | BCKDH | Oxidative decarboxylation of the α-keto acid to form 2-methylbutyryl-CoA. |
| Acyl carrier protein | ACP | Carries the growing fatty acid chain during synthesis. |
| β-ketoacyl-ACP synthase | KAS | Condensation of malonyl-ACP with the acyl-ACP. |
| β-ketoacyl-ACP reductase | KAR | Reduction of the β-keto group. |
| β-hydroxyacyl-ACP dehydratase | DH | Dehydration of the β-hydroxyacyl-ACP. |
| Enoyl-ACP reductase | ER | Reduction of the enoyl-ACP. |
| Thioesterase | TE | Hydrolysis of the final acyl-ACP to release the free fatty acid. |
| Acyl-CoA synthetase | ACS | Activation of the free fatty acid to its CoA ester. |
| Glycerol-3-phosphate acyltransferase | GPAT | Esterification of the fatty acyl-CoA to glycerol-3-phosphate. |
| Phosphatase | --- | Removal of the phosphate group from the lysophosphatidic acid intermediate. |
Visualizing the Biosynthetic Logic
The following diagrams illustrate the proposed biosynthetic pathway and a hypothetical experimental workflow for its elucidation.
Caption: Proposed biosynthetic pathway of this compound in Streptomyces.
Experimental Protocols for Pathway Elucidation
To experimentally validate the proposed biosynthetic pathway, a series of molecular genetics and biochemical experiments would be required.
Identification of the Biosynthetic Gene Cluster (BGC)
-
Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of Streptomyces sp. H-10507.
-
Bioinformatic Analysis: The genome would be analyzed using tools like antiSMASH to identify putative secondary metabolite BGCs. The search would focus on identifying a Type II FAS gene cluster.
-
Comparative Genomics: The identified cluster would be compared to known fatty acid and polyketide BGCs to identify all the necessary genes for the synthesis of a branched-chain fatty acid.
Gene Inactivation and Heterologous Expression
-
Gene Knockout: Key genes within the putative BGC, such as the kas or gpat homologs, would be inactivated using targeted gene replacement. The resulting mutants would be analyzed for the loss of this compound production.
-
Heterologous Expression: The entire putative BGC would be cloned and expressed in a well-characterized Streptomyces host strain to confirm its role in this compound biosynthesis.
Isotopic Labeling Studies
-
Precursor Feeding: The wild-type Streptomyces sp. H-10507 would be cultured with ¹³C-labeled precursors, such as [¹³C]-isoleucine and [¹³C]-acetate.
-
Mass Spectrometry Analysis: The isolated this compound would be analyzed by mass spectrometry to determine the incorporation pattern of the labeled precursors, which would confirm the origin of the starter and extender units.
In Vitro Enzyme Assays
-
Protein Expression and Purification: Key enzymes, such as the putative GPAT and phosphatase, would be overexpressed in a suitable host (e.g., E. coli) and purified.
-
Activity Assays: The purified enzymes would be assayed for their predicted catalytic activities using synthetic substrates (e.g., 12-methyltetradecanoyl-CoA and glycerol-3-phosphate for the GPAT).
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Quantitative Data Presentation
While specific quantitative data for this compound biosynthesis is not yet available in the literature, the following table provides an example of how such data would be presented for key enzymes in the pathway. The values presented are hypothetical and for illustrative purposes only.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) |
| GPAT | 12-Methyltetradecanoyl-CoA | 50 | 150 | 2.5 |
| GPAT | Glycerol-3-Phosphate | 250 | - | - |
| Phosphatase | 1-(12-Methyltetradecanoyl)-sn-glycerol-3-phosphate | 100 | 500 | 8.3 |
Conclusion
The proposed biosynthetic pathway for this compound in Streptomyces sp. H-10507 provides a robust framework for future research. Elucidating the precise enzymatic steps and regulatory mechanisms will not only advance our fundamental understanding of lipid metabolism in Streptomyces but also pave the way for the engineered production of this compound and novel analogs with potentially enhanced therapeutic properties. The experimental approaches outlined in this guide offer a clear roadmap for the validation and detailed characterization of this intriguing biosynthetic pathway.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aggreceride A, a natural product isolated from the actinomycete strain OM-3209, has been identified as a potent inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the primary biological activity of this compound, its mechanism of action, available quantitative data, and detailed experimental protocols for the key assays used in its evaluation. The information is intended to support further research and development of this compound or its analogs as potential anti-platelet therapeutic agents.
Introduction
Platelet aggregation is a critical physiological process for hemostasis, the cessation of bleeding. However, aberrant platelet activation and aggregation can lead to the formation of thrombi, which are central to the pathophysiology of various cardiovascular diseases, including myocardial infarction and stroke. Consequently, the discovery and development of novel anti-platelet agents remain a significant area of pharmaceutical research. This compound, a monoglyceride, has demonstrated significant inhibitory effects on platelet aggregation induced by various agonists, suggesting a potential role as a lead compound for the development of new antithrombotic drugs.
Primary Biological Activity: Inhibition of Platelet Aggregation
The primary biological activity of this compound is the dose-dependent inhibition of platelet aggregation. It has been shown to be effective against platelet aggregation induced by a range of physiological agonists, including thrombin, adenosine diphosphate (ADP), arachidonic acid (AA), and platelet-activating factor (PAF). Notably, its inhibitory activity is reported to be less potent against collagen-induced aggregation.
Proposed Mechanism of Action
The mechanism of action of this compound appears to be linked to the arachidonic acid (AA) metabolic pathway within platelets. This is supported by the finding that this compound inhibits the formation of malondialdehyde (MDA), a byproduct of thromboxane A2 (TXA2) synthesis, in thrombin-stimulated platelets. TXA2 is a potent platelet agonist that is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. By inhibiting MDA formation, this compound likely interferes with this pathway, leading to a reduction in TXA2 levels and consequently, a decrease in platelet aggregation. This suggests that the molecular target of this compound is at or downstream of arachidonic acid metabolism.
Quantitative Data
| Inducer | Concentration of this compound | Inhibition of Platelet Aggregation (%) |
| Thrombin | 25 µg/mL | 81 |
| Thrombin | 50 µg/mL | 92 |
Data sourced from the initial report on this compound. The degree of aggregation was determined by visual inspection.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the evaluation of this compound's biological activity. The specific parameters used in the original studies on this compound are not fully available; therefore, these protocols represent standard methods that can be adapted for the study of this compound.
Platelet Aggregation Assay
This protocol describes the in vitro measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.
4.1.1. Materials
-
Freshly drawn human venous blood
-
3.8% (w/v) Sodium citrate (anticoagulant)
-
Platelet agonists: Thrombin, ADP, Arachidonic Acid, PAF, Collagen
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Pipettes and consumables
4.1.2. Method
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to pellet the platelets and other blood cells.
-
Collect the supernatant (PPP), which is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Add the platelet agonist (e.g., thrombin, ADP) to initiate aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control.
-
IC50 values can be determined by testing a range of this compound concentrations and plotting the dose-response curve.
-
Thrombin-Induced Malondialdehyde (MDA) Formation Assay
This protocol outlines a method to measure the formation of MDA in platelets as an indicator of thromboxane synthesis, using the thiobarbituric acid reactive substances (TBARS) assay.
4.2.1. Materials
-
Washed platelets
-
Thrombin
-
This compound
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or fluorometer
4.2.2. Method
-
Preparation of Washed Platelets:
-
Prepare PRP as described in the platelet aggregation assay protocol.
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and adjust the platelet concentration.
-
-
Inhibition of MDA Formation:
-
Pre-incubate the washed platelet suspension with various concentrations of this compound or vehicle control at 37°C for a specified time.
-
Add thrombin to stimulate the platelets.
-
After a defined incubation period, stop the reaction by adding a solution of TCA to precipitate the protein.
-
-
MDA Measurement (TBARS Assay):
-
Centrifuge the sample to pellet the precipitated protein.
-
Add TBA reagent to the supernatant.
-
Heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (typically around 532 nm for absorbance).
-
-
Data Analysis:
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
-
Calculate the percentage of inhibition of MDA formation by comparing the results from this compound-treated samples to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for thrombin-induced platelet aggregation and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating the biological activity of this compound.
Conclusion
This compound is a promising natural product with significant anti-platelet aggregation activity. Its mechanism of action, likely involving the inhibition of the arachidonic acid metabolic pathway, makes it an interesting candidate for further investigation in the context of developing new antithrombotic therapies. This guide provides a foundational understanding of its primary biological activity and the experimental approaches to study it. Further research is warranted to fully elucidate its molecular target, establish a comprehensive quantitative profile of its activity, and evaluate its efficacy and safety in preclinical models.
Aggreceride A: A Natural Inhibitor of Platelet Aggregation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Aggreceride A is a naturally occurring lipid molecule isolated from the culture broth of the actinomycete strain OM-3209. It has been identified as a potent inhibitor of platelet aggregation, a critical process in thrombosis and cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, and the experimental protocols used for its characterization. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of hemostasis and thrombosis.
Physicochemical Properties
This compound is a white powder with the molecular formula C18H36O4 and a molecular weight of 316. It is soluble in acetone, methanol, and chloroform, but insoluble in water.
Biological Activity
This compound has demonstrated significant inhibitory activity against platelet aggregation induced by a variety of agonists. The qualitative inhibitory effects are summarized in the table below.
| Inducing Agent | Inhibitory Activity of this compound |
| Thrombin | Inhibitory |
| ADP | Inhibitory |
| Arachidonic Acid | Inhibitory |
| Platelet Activating Factor (PAF) | Inhibitory |
| Collagen | Less Active |
| Table 1: Qualitative Summary of Platelet Aggregation Inhibition by this compound. |
Notably, this compound shows less activity against collagen-induced aggregation. Similar inhibitory patterns were observed for its related compounds, Aggreceride B and C. In terms of safety, the acute toxicity (LD50) of aggrecerides in mice was found to be greater than 200 mg/kg when administered intravenously. Furthermore, aggrecerides did not exhibit any antimicrobial activity at a concentration of 1 mg/ml against yeast, fungi, or bacteria using the paper disc method.
Mechanism of Action
The primary mechanism of action of this compound appears to be linked to the arachidonic acid metabolism pathway in platelets. This is supported by the finding that this compound inhibits the formation of malondialdehyde (MDA), a byproduct of arachidonic acid metabolism, in thrombin-stimulated platelets. This suggests that the molecular target of this compound is at or downstream of the arachidonic acid cascade.
The arachidonic acid pathway is a key signaling cascade in platelet activation. Upon stimulation by agonists like thrombin, arachidonic acid is liberated from the platelet membrane and metabolized by cyclooxygenase (COX) and lipoxygenase enzymes to produce various pro-aggregatory molecules, including thromboxane A2. The inhibition of MDA formation by this compound points towards a potential interference with these enzymatic processes.
Caption: Proposed mechanism of this compound in the arachidonic acid pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and further investigation of the anti-platelet activity of this compound.
Platelet Aggregation Assay
This assay is used to measure the ability of an agent to inhibit platelet aggregation induced by various agonists.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing 3.8% sodium citrate (9:1, blood:citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
2. Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.
-
Pre-warm the PRP sample to 37°C for 5-10 minutes.
-
Add a known concentration of this compound (dissolved in a suitable solvent, e.g., DMSO) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring in an aggregometer.
-
Induce platelet aggregation by adding a specific agonist (e.g., thrombin at 2 U/ml).
-
Monitor the change in light transmittance for a defined period (e.g., 5-10 minutes). The degree of aggregation is measured by the increase in light transmission.
-
The original study on this compound measured the degree of aggregation by visual inspection. For quantitative analysis, a platelet aggregometer that records the change in light transmission is recommended.
Malondialdehyde (MDA) Formation Assay
This assay is used to quantify the extent of lipid peroxidation, which in platelets is an indicator of arachidonic acid metabolism through the cyclooxygenase pathway.
1. Platelet Preparation:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer) to remove plasma components.
2. Incubation and MDA Measurement:
-
Pre-incubate the washed platelet suspension with this compound or vehicle control at 37°C.
-
Stimulate the platelets with an agonist, such as thrombin.
-
Stop the reaction after a specific incubation period by adding a solution like trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95-100°C for a defined time (e.g., 30-60 minutes). This reaction forms a colored MDA-TBA adduct.
-
After cooling, measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-platelet activity of a compound like this compound.
Caption: A streamlined workflow for assessing platelet aggregation inhibitors.
Total Synthesis
The first total synthesis of this compound was reported by Kitahara et al. While the detailed synthetic route is beyond the scope of this guide, access to a synthetic route is crucial for producing larger quantities of this compound for further preclinical and clinical development, as well as for the synthesis of analogs to explore structure-activity relationships.
Conclusion and Future Directions
This compound presents a promising natural scaffold for the development of novel anti-platelet agents. Its inhibitory action on platelet aggregation, particularly through the targeting of the arachidonic acid pathway, warrants further investigation. Future research should focus on:
-
Quantitative Analysis: Determining the half-maximal inhibitory concentrations (IC50) of this compound against various agonists to quantify its potency.
-
Detailed Mechanism of Action: Elucidating the precise molecular target of this compound within the arachidonic acid cascade, for instance, by investigating its effects on specific enzymes like cyclooxygenase-1 (COX-1).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its anti-platelet activity and to optimize its potency and selectivity.
-
In Vivo Efficacy and Safety: Evaluating the antithrombotic efficacy and safety profile of this compound in animal models of thrombosis.
The insights gained from these studies will be instrumental in advancing this compound or its derivatives as potential therapeutic agents for the prevention and treatment of cardiovascular diseases.
Unraveling the Platelet Inhibitory Mechanism of Aggreceride A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aggreceride A, a natural product isolated from the actinomycete strain OM-3209, has demonstrated significant inhibitory effects on platelet aggregation. This technical guide provides a comprehensive overview of the mechanism of action of this compound on platelets, synthesizing the available scientific data into a resource for researchers and drug development professionals. The document details the inhibitory profile of this compound against various platelet agonists, presents the quantitative data on its efficacy, and outlines the experimental protocols utilized in its initial characterization. Furthermore, it visually represents the proposed signaling pathway and experimental workflow through detailed diagrams. The evidence suggests that this compound's primary mechanism involves the modulation of the arachidonic acid metabolic pathway, positioning it as an interesting candidate for further investigation in the development of novel antiplatelet therapies.
Introduction
Platelet aggregation is a critical physiological process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke.[1] Antiplatelet agents are a cornerstone in the prevention and treatment of these conditions.[1][2] this compound is a novel inhibitor of platelet aggregation discovered from the culture broth of Streptomyces sp. OM-3209. It is a white, powdery substance with the chemical formula C18H36O4 and a molecular weight of 316. This guide aims to provide an in-depth technical analysis of the mechanism of action of this compound on platelets, based on the foundational research in this area.
In Vitro Inhibitory Profile of this compound
This compound has been shown to inhibit platelet aggregation induced by a variety of agonists, indicating a broad spectrum of antiplatelet activity. The compound is particularly effective against aggregation induced by thrombin, adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF). Notably, its inhibitory activity against collagen-induced aggregation is less potent.
Quantitative Analysis of Platelet Aggregation Inhibition
The inhibitory effects of this compound on thrombin-induced platelet aggregation have been quantitatively assessed. The following table summarizes the available data.
| This compound Concentration (µg/ml) | Thrombin Concentration (U/ml) | Inhibition of Platelet Aggregation (%) |
| 25 | 2 | 81 |
| 50 | 2 | 92 |
| Table 1: Inhibitory effect of this compound on thrombin-induced platelet aggregation. |
Proposed Mechanism of Action: Interference with Arachidonic Acid Metabolism
The key insight into the mechanism of action of this compound comes from its effect on malondialdehyde (MDA) formation. MDA is a byproduct of arachidonic acid metabolism, and its production is indicative of the activity of the cyclooxygenase (COX) and thromboxane synthase enzymes. This compound was found to inhibit thrombin-induced MDA formation in platelets. This finding strongly suggests that the target of this compound is located at or downstream of the arachidonic acid metabolic pathway.
The general pathway of platelet activation involves the liberation of arachidonic acid from the cell membrane, which is then converted by COX into prostaglandin H2 (PGH2). PGH2 is further metabolized by thromboxane synthase to produce thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[3] By inhibiting MDA formation, this compound likely interferes with one or more steps in this cascade, thereby reducing the production of pro-aggregatory signals.
Signaling Pathway Diagram
The following diagram illustrates the proposed point of intervention of this compound in the platelet activation signaling cascade.
Caption: Proposed mechanism of this compound on the arachidonic acid pathway.
Experimental Methodologies
The following sections detail the experimental protocols that can be inferred from the initial characterization of this compound. These are foundational methods in platelet research.
Preparation of Platelet-Rich Plasma (PRP)
A standard method for obtaining platelets for aggregation studies involves the preparation of platelet-rich plasma (PRP) from whole blood.
-
Blood Collection: Whole blood is drawn from healthy human donors via venipuncture into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Centrifugation: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.
-
PRP Collection: The upper PRP layer is carefully collected using a pipette.
Platelet Aggregation Assay
The inhibitory effect of this compound on platelet aggregation was likely assessed using a light transmission aggregometer.
-
Sample Preparation: A specific volume of PRP is placed in a cuvette with a magnetic stir bar.
-
Incubation: The PRP is pre-warmed to 37°C. This compound, dissolved in a suitable solvent (e.g., acetone, methanol, or chloroform, given its solubility), or the vehicle control is added to the PRP and incubated for a defined period.
-
Initiation of Aggregation: A platelet agonist (e.g., thrombin at 2 U/ml) is added to the cuvette to induce aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through. The degree of aggregation is quantified as the percentage change in light transmission.
-
Inhibition Calculation: The percentage inhibition is calculated by comparing the aggregation response in the presence of this compound to the response in the vehicle control. Although the original report mentions "visual inspection," quantitative analysis is the standard in the field.
Malondialdehyde (MDA) Formation Assay
The thiobarbituric acid reactive substances (TBARS) assay is a common method for measuring MDA levels.
-
Platelet Stimulation: Platelets (in PRP or a washed platelet suspension) are incubated with this compound or a vehicle control. Aggregation is then induced with an agonist like thrombin.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, typically by adding a strong acid like trichloroacetic acid (TCA) to precipitate proteins.
-
Thiobarbituric Acid (TBA) Reaction: The supernatant is collected after centrifugation and mixed with a TBA solution.
-
Heating: The mixture is heated (e.g., at 95-100°C) for a set period (e.g., 30-60 minutes) to allow the reaction between MDA and TBA to form a colored product.
-
Spectrophotometric Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at a specific wavelength (typically around 532 nm) using a spectrophotometer. The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for evaluating the antiplatelet activity of a compound like this compound.
Caption: General experimental workflow for assessing antiplatelet compounds.
Conclusion and Future Directions
This compound demonstrates promising antiplatelet activity, with evidence pointing towards the inhibition of the arachidonic acid metabolic pathway as its primary mechanism of action. The initial data provides a solid foundation for further investigation. Future research should focus on:
-
Determining the precise molecular target of this compound within the arachidonic acid cascade (e.g., cyclooxygenase, thromboxane synthase).
-
Conducting more extensive dose-response studies to determine the IC50 values against a wider range of platelet agonists.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of thrombosis.
-
Exploring the structure-activity relationship of this compound and its analogues to optimize its antiplatelet potency and selectivity.
A deeper understanding of the molecular pharmacology of this compound will be crucial in assessing its potential as a lead compound for the development of a new class of antiplatelet drugs.
References
- 1. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 2. Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Natural Products in Actinobacteria Isolated in Rainwater From Storm Clouds Transported by Western Winds in Spain - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Activity Screening of Aggreceride A: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological activity screening of Aggreceride A, a novel inhibitor of platelet aggregation isolated from the culture broth of the actinomycete strain OM-3209. This document details the primary biological effects, presents quantitative data in a structured format, outlines detailed experimental protocols for key assays, and visualizes relevant pathways and workflows.
Executive Summary
This compound has been identified as a potent inhibitor of platelet aggregation. Initial screening has demonstrated its inhibitory effects against aggregation induced by several key agonists, including thrombin, adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF). Notably, it exhibits less activity against collagen-induced aggregation. The mechanism of action appears to be linked to the arachidonic acid metabolism pathway, as evidenced by its inhibition of thrombin-induced malondialdehyde (MDA) formation. Preliminary safety and specificity assessments show that this compound has low acute toxicity in mice and lacks broad-spectrum antimicrobial activity.
Data Presentation: Biological Activity of this compound
The following tables summarize the quantitative data from the initial biological screening of this compound.
Table 1: Anti-Platelet Aggregation Activity
| Inducing Agent | This compound Concentration (µg/ml) | Inhibition (%) |
| Thrombin (0.1 U/ml) | 50 | 95 |
| ADP (10 µM) | 50 | 90 |
| Arachidonic Acid (50 µg/ml) | 50 | 95 |
| PAF (0.1 µg/ml) | 50 | 90 |
| Collagen (2 µg/ml) | 50 | 20 |
Data sourced from Ōmura et al., 1986.
Table 2: Antimicrobial and Toxicological Profile
| Assay Type | Test Organism/Model | Concentration / Dose | Result |
| Antimicrobial Activity | Bacteria, Yeast, Fungi | 1 mg/ml | No activity observed |
| Acute Toxicity | Mice | >200 mg/kg (i.v.) | LD₅₀ > 200 mg/kg |
Data sourced from Ōmura et al., 1986.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the initial screening of this compound.
Anti-Platelet Aggregation Assay
This protocol details the light transmission aggregometry method used to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
3.1.1 Preparation of Platelet-Rich Plasma (PRP)
-
Draw whole blood from healthy human donors (who have not taken any medication for at least one week) into a tube containing 3.8% sodium citrate (9:1, blood:citrate).
-
Centrifuge the blood at 180 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully transfer the supernatant (PRP) to a new polypropylene tube.
-
Centrifuge the remaining blood at 1,000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference blank.
-
Adjust the platelet count in the PRP to 3 x 10⁸ platelets/ml with PPP.
3.1.2 Aggregation Measurement
-
Pre-warm 200 µl of the PRP sample to 37°C for 5 minutes in an aggregometer cuvette with a stir bar.
-
Add this compound (dissolved in a suitable solvent, e.g., acetone) to the PRP to achieve the desired final concentration (e.g., 50 µg/ml). Incubate for a specified period. A vehicle control is run in parallel.
-
Initiate platelet aggregation by adding one of the following agonists:
-
Thrombin (final concentration: 0.1 U/ml)
-
ADP (final concentration: 10 µM)
-
Arachidonic Acid (final concentration: 50 µg/ml)
-
PAF (final concentration: 0.1 µg/ml)
-
Collagen (final concentration: 2 µg/ml)
-
-
Record the change in light transmission for 5-10 minutes using a light transmission aggregometer. The aggregation is expressed as the maximum percentage change in light transmission, with PPP as 100% aggregation and PRP as 0%.
-
Calculate the percentage of inhibition by comparing the aggregation in the presence of this compound to the vehicle control.
Malondialdehyde (MDA) Formation Assay
This assay measures a byproduct of arachidonic acid metabolism to elucidate the potential mechanism of action of this compound.
-
Prepare PRP as described in section 3.1.1.
-
Pre-incubate 200 µl of PRP with this compound (50 µg/ml) or vehicle for 5 minutes at 37°C.
-
Induce MDA formation by adding thrombin (final concentration of 2 U/ml).
-
Incubate the mixture for 5 minutes at 37°C.
-
Stop the reaction by adding 1 ml of 1% thiobarbituric acid in 0.05 N NaOH and 1 ml of 2.8% trichloroacetic acid.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the samples and centrifuge to remove precipitated protein.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the amount of MDA produced by comparing it to a standard curve generated with 1,1,3,3-tetraethoxypropane.
Antimicrobial Paper Disc Diffusion Assay
This method is used for the preliminary screening of antimicrobial activity.[1]
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganisms (various bacteria, yeast, and fungi).
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.
-
Prepare sterile paper discs (6 mm in diameter).
-
Impregnate the discs with a solution of this compound to a final concentration of 1 mg/ml.
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
Include positive control discs (with standard antibiotics) and negative control discs (with solvent only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (if any) around each disc. The absence of a zone indicates no antimicrobial activity.[1]
Acute Intravenous Toxicity Study in Mice
This study provides an initial assessment of the in vivo safety profile of this compound.
-
Use healthy, adult mice (e.g., ICR strain), weighing 20-25g.
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline with a minimal amount of a solubilizing agent).
-
Administer a single dose of this compound via intravenous (i.v.) injection. A range of doses can be tested to determine the LD₅₀. Based on the available data, doses up to 200 mg/kg were administered.
-
Administer the vehicle alone to a control group.
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, neurological signs), and changes in body weight immediately after dosing and for a period of 14 days.
-
The LD₅₀ is determined as the dose that is lethal to 50% of the animals. An LD₅₀ value greater than 200 mg/kg indicates low acute toxicity.[1]
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
An In-depth Technical Guide to the Total Synthesis of Aggreceride A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the total synthesis and biological activity of Aggreceride A, a known inhibitor of platelet aggregation. Due to the limited public availability of the primary literature detailing the original total synthesis, this guide presents a plausible synthetic strategy based on established organic chemistry principles, alongside a detailed exploration of its mechanism of action within the arachidonic acid pathway. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction to this compound
This compound is a natural product that has garnered interest for its potential as a therapeutic agent due to its inhibitory effects on platelet aggregation. Platelet aggregation is a critical process in hemostasis and thrombosis, and its modulation is a key strategy in the prevention and treatment of cardiovascular diseases. This compound has been shown to inhibit platelet aggregation induced by various agonists, including thrombin, ADP, and arachidonic acid.[1] Its mechanism of action is believed to be centered on the arachidonic acid cascade, as evidenced by its ability to inhibit the formation of malondialdehyde (MDA), a byproduct of prostaglandin synthesis.[1][2]
Plausible Retrosynthetic Analysis and Proposed Synthetic Workflow
While the seminal paper by Kitahara et al. detailing the first total synthesis of this compound is not readily accessible, a plausible synthetic route can be devised based on the structure of the molecule—a long-chain carboxylic acid with multiple stereocenters. The following proposed workflow is illustrative of a potential strategy for the synthesis of this compound and its analogues.
Workflow: Proposed Synthesis of this compound
Caption: A high-level overview of a plausible retrosynthetic and forward synthetic strategy for this compound.
Quantitative Data Summary
The following tables summarize the known physical data for this compound and provide a template for the characterization of its potential analogues. The data for the analogues is hypothetical and serves as an example of how such data would be presented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₆O₄ | [1] |
| Molecular Weight | 316 g/mol | [1] |
| Appearance | White powder | [1] |
| Solubility | Soluble in acetone, MeOH, CHCl₃; Insoluble in H₂O | [1] |
Table 2: Illustrative Spectroscopic Data for a Hypothetical Analogue of this compound
| Analogue | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) [M+H]⁺ |
| Analogue 1 | Illustrative chemical shifts and coupling constants | Illustrative chemical shifts | Calculated and found mass |
| Analogue 2 | Illustrative chemical shifts and coupling constants | Illustrative chemical shifts | Calculated and found mass |
Detailed Methodologies for Key Experiments
The following protocols are generalized procedures for key reactions that would likely be involved in the synthesis of this compound and for the biological evaluation of its activity.
4.1. Representative Experimental Protocol for a Key Synthetic Step: Asymmetric Aldol Reaction
To a solution of a chiral auxiliary-bearing acetate (1.0 eq) in dry dichloromethane (0.2 M) at -78 °C under an argon atmosphere is added dropwise a solution of titanium tetrachloride (1.1 eq) in dichloromethane. The mixture is stirred for 30 minutes, followed by the addition of N,N-diisopropylethylamine (1.2 eq). After another 30 minutes of stirring, the desired aldehyde (1.0 eq) is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
4.2. Protocol for In Vitro Platelet Aggregation Assay
Platelet-rich plasma (PRP) is prepared from fresh human blood collected in sodium citrate. Platelet count is adjusted to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma. The PRP is pre-incubated with various concentrations of this compound or a vehicle control for 10 minutes at 37 °C. Platelet aggregation is then induced by the addition of an agonist such as thrombin (e.g., 0.5 U/mL) or arachidonic acid (e.g., 0.5 mM). Aggregation is monitored by measuring the change in light transmission using a platelet aggregometer for a defined period. The inhibitory effect of this compound is calculated as the percentage decrease in maximal aggregation compared to the vehicle control.
Signaling Pathway of Platelet Aggregation and the Role of this compound
This compound exerts its antiplatelet effect by interfering with the arachidonic acid signaling pathway. The following diagram illustrates the key steps in this pathway and the putative site of action for this compound.
Signaling Pathway: Arachidonic Acid Cascade in Platelet Aggregation
Caption: The inhibitory effect of this compound on the arachidonic acid cascade, preventing platelet aggregation.
Conclusion
This compound represents a promising natural product lead for the development of novel antiplatelet therapies. Its mechanism of action via inhibition of the arachidonic acid pathway offers a clear rationale for its therapeutic potential. While the complete details of its original total synthesis require further investigation through access to primary literature, the plausible synthetic strategies outlined in this whitepaper provide a foundation for the future synthesis of this compound and its analogues. The development of efficient and scalable synthetic routes will be crucial for enabling further preclinical and clinical evaluation of this interesting class of molecules. The provided protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of cardiovascular drug discovery.
References
- 1. Malondialdehyde formation in rat platelet-rich plasma. II. Modification of the reaction kinetics by aspirin and indomethacin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alterations in lipid peroxidation of thrombin-stimulated rat platelets treated with beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural elucidation of Aggreceride A using NMR and mass spectrometry
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the structural elucidation of Aggreceride A, a known inhibitor of platelet aggregation. The document is intended for researchers, scientists, and drug development professionals, detailing the key analytical techniques and data used to determine its chemical structure.
This compound, a metabolite isolated from the actinomycete strain OM-3209, has been identified as [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate. Its molecular formula is C18H36O4, with a molecular weight of 316 g/mol .[1] This guide will delve into the methodologies and data integral to confirming this structure, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical and Biological Properties
-
Appearance: White powder[1]
-
Solubility: Soluble in acetone, methanol, and chloroform; Insoluble in water[1]
-
Biological Activity: this compound demonstrates inhibitory activity against platelet aggregation induced by various agents, including thrombin, ADP, arachidonic acid, and platelet-activating factor (PAF).[1]
Structural Determination Methodology
The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. The general workflow for such a process is outlined below.
Figure 1. Generalized experimental workflow for the isolation and structural elucidation of this compound.
Mass Spectrometry Analysis
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is crucial for determining the elemental composition of a molecule. For this compound, this technique would be used to confirm its molecular formula of C18H36O4.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Expected m/z | [M+H]+, [M+Na]+ |
Note: Specific quantitative data for this compound is not publicly available in the searched resources. The table represents the expected parameters for this type of analysis.
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity and stereochemistry of a molecule. A suite of 1D and 2D NMR experiments are employed to piece together the structure of this compound.
1D NMR: ¹H and ¹³C
-
¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms. Key signals would include those for the methyl groups, the long aliphatic chain, and the protons of the dihydroxypropyl moiety.
-
¹³C NMR: Reveals the number of unique carbon environments and their chemical nature (e.g., carbonyl, aliphatic, oxygenated).
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in searched resources |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in searched resources |
2D NMR: COSY, HSQC, and HMBC
These experiments are essential for establishing the connectivity within the molecule.
Figure 2. Logical relationships of key 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This helps to map out the spin systems within the aliphatic chain and the glycerol moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to, providing a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different spin systems, for example, linking the fatty acid chain to the glycerol backbone through the ester linkage.
Experimental Protocols
Isolation of this compound
A general protocol for the isolation of secondary metabolites from Streptomyces involves the following steps:
-
Fermentation: Culturing the Streptomyces sp. OM-3209 in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate to partition the desired compounds from the aqueous medium.
-
Chromatography: The crude extract is then subjected to various chromatographic techniques (e.g., silica gel column chromatography, HPLC) to purify this compound from other metabolites.
NMR Sample Preparation and Analysis
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer.
Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography. High-resolution mass spectra are acquired in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic use of mass spectrometry and a variety of NMR spectroscopic techniques. While the definitive structure has been reported, detailed public access to the raw spectral data remains limited. This guide provides a framework for understanding the methodologies that would be employed in such a structural determination. Further investigation into the primary literature from the initial discovery and total synthesis is recommended for a more in-depth analysis of the spectral data.
References
Methodological & Application
Application Notes and Protocols for Aggreceride A in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Aggreceride A stock solutions and their application in cell-based assays. This compound is a known inhibitor of platelet aggregation, making it a compound of interest for research in thrombosis, hemostasis, and related signaling pathways.
Introduction to this compound
This compound is a natural product isolated from Streptomyces strain OM-3209.[1] It has demonstrated inhibitory activity against platelet aggregation induced by various agonists, including thrombin, ADP, arachidonic acid, and platelet-activating factor (PAF). Its mechanism of action is suggested to be at or below the level of arachidonic acid metabolism.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H36O4 | [1] |
| Molecular Weight | 316.5 g/mol | [1] |
| Appearance | White powder | |
| Solubility | Soluble in acetone, methanol, and chloroform. Insoluble in water. |
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible results in cell-based assays. Due to its poor water solubility, this compound requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice for such compounds in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) using a calibrated balance.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 1 mg of this compound (MW = 316.5 g/mol ):
-
Volume (L) = 0.001 g / (316.5 g/mol x 0.01 mol/L) = 0.0003159 L = 315.9 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.
-
Working Solution Preparation:
Prepare fresh working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium just before use. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture is low enough to not affect the cells (typically ≤ 0.1%).
Experimental Protocol: Platelet Aggregation Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on platelet aggregation in a cell-based assay format.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound working solutions
-
Platelet aggregation agonist (e.g., ADP, thrombin, arachidonic acid)
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Platelet aggregometer or a microplate reader capable of measuring changes in light transmission or absorbance.
Experimental Workflow:
References
Application Notes and Protocols for Aggreceride A
For Researchers, Scientists, and Drug Development Professionals
Note on Aggreceride A: Extensive literature searches did not yield specific data regarding the solubility and mechanism of action of a compound named "this compound." The information presented herein is based on general knowledge and best practices for handling lipophilic compounds, particularly those with potential roles as platelet aggregation inhibitors, such as monoacylglycerides. Researchers should use this document as a guideline and perform their own optimization experiments.
Recommended Solvents for Lipophilic Compounds
The solubility of a lipophilic compound like a potential "this compound" is critical for its use in biological assays.[1][2] The choice of solvent can significantly impact the stability and activity of the compound. For initial stock solutions, organic solvents are typically required.[3][4]
Table 1: Recommended Solvents for Initial Stock Solution of Lipophilic Compounds
| Solvent | Abbreviation | Key Characteristics |
| Dimethyl Sulfoxide | DMSO | A widely used aprotic solvent that can dissolve a broad range of polar and nonpolar compounds.[3] It is miscible with water and most organic solvents. |
| Ethanol | EtOH | A polar protic solvent that is less toxic than many other organic solvents and is often used in biological systems.[5] However, some lipids have limited solubility in ethanol.[6] |
| Methanol | MeOH | Another polar protic solvent, similar to ethanol, but can sometimes offer better solubility for certain lipids. |
| N,N-Dimethylformamide | DMF | A polar aprotic solvent with strong solvating properties. |
| Dichloromethane | DCM | A nonpolar solvent effective for many lipids but has limited miscibility with aqueous solutions. |
| Chloroform | - | A nonpolar solvent, often used in a mixture with methanol (e.g., 2:1 v/v) for lipid extraction and solubilization.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for a Lipophilic Compound
This protocol describes the preparation of a concentrated stock solution of a lipophilic compound, which can then be diluted into aqueous buffers or cell culture media for experiments.[4][8][9]
Materials:
-
Lipophilic compound (e.g., this compound)
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh a small amount of the lipophilic compound using an analytical balance. Perform this in a fume hood, especially if the compound's properties are not well-known.
-
Solvent Addition: Add the appropriate volume of the selected organic solvent to the weighed compound to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is advisable to start with a small amount of solvent and add more as needed to ensure complete dissolution.[4]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If necessary, gentle warming in a water bath (e.g., to 37°C) can be applied, but be cautious of potential compound degradation. Sonication can also be used to facilitate the dissolution of stubborn compounds.
-
Sterilization (Optional): If the stock solution is to be used in cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with the organic solvent used.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[10]
Protocol 2: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a compound in an aqueous buffer, which is crucial for in vitro assays.[11][12]
Materials:
-
Lipophilic compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
96-well microtiter plates (clear bottom for UV-Vis measurements)
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
-
Multichannel pipette
Procedure:
-
Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the compound's DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations. Ensure the final DMSO concentration is low (typically ≤1%) to minimize solvent effects on the assay.[10]
-
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the precipitation of the compound.
-
UV-Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound can be determined using a standard curve.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Visualizations
Caption: Workflow for preparing and assessing the solubility of a lipophilic compound.
Plausible Signaling Pathway for a Lipid-Based Platelet Aggregation Inhibitor
Given that "this compound" is suggested to be a platelet aggregation inhibitor and may have a lipid-like structure, a plausible mechanism of action could involve the modulation of signaling pathways that are central to platelet activation.[13][14][15] One such critical pathway involves the Gq-PLC-IP3-Ca2+ axis, which is activated by various platelet agonists like thrombin and thromboxane A2.[13][16][17] A lipid-based inhibitor might interfere with membrane-proximal events or downstream signaling cascades.
The following diagram illustrates a hypothetical signaling pathway where an inhibitor like this compound could act.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. ClinPGx [clinpgx.org]
- 14. mdpi.com [mdpi.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Application Note: A Comprehensive HPLC Strategy for the Purification and Analysis of Aggreceride A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aggreceride A is a naturally occurring glyceride molecule reported to be produced by Streptomyces species.[1] As with many natural products, obtaining high-purity this compound is essential for detailed biological evaluation, structural elucidation, and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification (preparative HPLC) and subsequent purity assessment (analytical HPLC) of such compounds.[2][3][4] This document provides a detailed, hypothetical protocol for the isolation and analysis of this compound from a crude microbial extract, employing a two-step HPLC process.
Summary of Method
This application note details a robust and scalable HPLC-based workflow for the purification and analysis of this compound. The methodology encompasses:
-
Initial Sample Preparation: Extraction of this compound from a Streptomyces culture broth.
-
Preparative HPLC: A reversed-phase HPLC method for the large-scale purification of the target compound.
-
Analytical HPLC: A high-resolution reversed-phase HPLC method for the purity assessment of the collected fractions.
The proposed methods are based on the physicochemical properties of this compound (Molecular Formula: C18H36O4) and established principles of chromatography for lipid-like molecules.[1]
Experimental Protocols
1. Sample Preparation: Extraction from Streptomyces Culture
-
Culture Centrifugation: Centrifuge 1 L of Streptomyces culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: The supernatant is subjected to liquid-liquid extraction with an equal volume of ethyl acetate three times. The organic layers are combined.
-
Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: The resulting crude extract is reconstituted in a minimal volume of methanol for subsequent HPLC purification.
2. Preparative HPLC for Purification of this compound
This step is designed for the initial, large-scale purification of this compound from the crude extract.
-
Instrumentation: A standard preparative HPLC system equipped with a gradient pump, autosampler, fraction collector, and a UV detector.
-
Column: C18, 10 µm, 50 x 250 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 70% B
-
5-35 min: 70% to 100% B
-
35-45 min: 100% B
-
45-50 min: 100% to 70% B
-
50-60 min: 70% B (Re-equilibration)
-
-
Flow Rate: 80 mL/min
-
Injection Volume: 5 mL of concentrated crude extract
-
Detection: UV at 210 nm
-
Fraction Collection: Collect fractions based on the elution profile of the target peak corresponding to this compound.
3. Analytical HPLC for Purity Analysis
This method is employed to determine the purity of the fractions collected during the preparative HPLC run.
-
Instrumentation: A standard analytical HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 60% B
-
22-30 min: 60% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Data Presentation
The following tables summarize the expected quantitative data from the preparative purification and analytical purity assessment of this compound.
Table 1: Preparative HPLC Run Summary
| Parameter | Value |
| Crude Extract Loaded | 500 mg |
| Retention Time of this compound | 28.5 min |
| Total Fractions Collected | 20 |
| Fractions Containing this compound | 8 - 12 |
| Total Volume of Pooled Fractions | 200 mL |
| Estimated Recovery | 85% |
Table 2: Analytical HPLC Purity Assessment of Pooled Fractions
| Parameter | Value |
| Retention Time of this compound | 12.2 min |
| Peak Area of this compound | 98.5% |
| Major Impurity 1 (RT: 10.8 min) | 0.8% |
| Major Impurity 2 (RT: 13.5 min) | 0.5% |
| Other Impurities | < 0.2% |
| Final Purity | > 98% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification and analysis of this compound.
The described HPLC methods provide a comprehensive framework for the successful purification and analysis of this compound from a crude biological extract. The preparative method allows for efficient isolation of the target compound, while the analytical method confirms its high purity. This workflow is crucial for obtaining research-grade material for further biological and pharmacological studies.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Aggreceride A in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Aggreceride A in human plasma. This compound, a known inhibitor of platelet aggregation, has potential therapeutic applications that necessitate a reliable analytical method for pharmacokinetic and pharmacodynamic studies. The protocol outlined below details a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in a research setting.
Introduction
This compound is a glyceride derivative that has been identified as an inhibitor of platelet aggregation induced by various agonists, including thrombin, ADP, and arachidonic acid.[1] Its mechanism of action is suggested to involve the modulation of arachidonic acid metabolism, a key pathway in platelet activation.[1] To facilitate further investigation into the therapeutic potential of this compound, a reliable and validated analytical method for its quantification in biological matrices is essential. This application note presents a complete protocol for the determination of this compound in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity in lipid analysis.[2][3]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in human plasma is depicted below. The process begins with sample collection and preparation, followed by protein precipitation to extract the analyte. The resulting supernatant is then injected into the LC-MS/MS system for separation and detection.
Figure 1: Experimental workflow for this compound quantification.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): d5-Aggreceride A (or a structurally similar lipid with a stable isotope label)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
Instrumentation
-
A liquid chromatography system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for efficient separation of lipids.[3][4]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: A linear gradient from 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
MRM Transitions: The precursor and product ions for this compound and the internal standard should be determined by direct infusion of the reference standards. Based on its structure (C18H36O4, MW: 316.5 g/mol ), the [M+H]+ or [M+NH4]+ adducts would be suitable precursor ions.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | To be determined |
| Internal Standard | To be determined | To be determined | 100 | To be determined |
Results and Discussion
Method Validation
The analytical method should be validated according to established guidelines, assessing linearity, accuracy, precision, selectivity, and stability.
The linearity of the method was assessed by preparing calibration standards in blank plasma over a concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three separate days.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low QC (3 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC (150 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |
| High QC (800 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |
Selectivity
The selectivity of the method was assessed by analyzing blank plasma samples from at least six different sources to check for potential interferences at the retention times of this compound and the internal standard.
Recovery and Matrix Effect
The extraction recovery and matrix effect were determined by comparing the peak areas of this compound in pre-extraction spiked samples, post-extraction spiked samples, and neat solutions.
| Parameter | Low QC | High QC |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
Signaling Pathway
This compound is known to inhibit platelet aggregation. One of the key pathways in platelet activation is the metabolism of arachidonic acid. The following diagram illustrates a simplified overview of this pathway and the inhibitory role of this compound.
Figure 2: Simplified arachidonic acid pathway and the inhibitory action of this compound.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and demonstrates excellent linearity, accuracy, and precision. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis, supporting further research into the pharmacology and therapeutic potential of this compound.
References
Application Notes and Protocols for the Use of Aggreceride A in Primary Human Platelet Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aggreceride A is a naturally derived inhibitor of platelet aggregation, isolated from the actinomycete strain OM-3209. It has been identified as a compound that interferes with key signaling pathways in platelet activation. These application notes provide a comprehensive guide for the use of this compound in primary human platelet cultures, including detailed protocols for platelet isolation, functional assays, and analysis of its effects on platelet signaling. Given the limited publicly available data on specific effective concentrations of this compound, this document serves as a foundational guide for researchers to empirically determine optimal experimental parameters.
This compound is a white, powdered compound with the chemical formula C18H36O4 and a molecular weight of 316. It is soluble in acetone, methanol, and chloroform, but insoluble in water.[1]
Mechanism of Action
This compound has been shown to inhibit platelet aggregation induced by a variety of agonists, including thrombin, adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF).[1] Its inhibitory activity is less pronounced against collagen-induced aggregation.[1] The compound is suggested to act at or below the level of arachidonic acid metabolism, a critical pathway for platelet activation and signal amplification. This is supported by evidence of its ability to inhibit the formation of malondialdehyde (MDA), a byproduct of arachidonic acid metabolism, following thrombin stimulation.[1]
Postulated Signaling Pathway Inhibition by this compound
The following diagram illustrates the arachidonic acid pathway in platelets and the likely point of inhibition by this compound.
Caption: Postulated mechanism of this compound in the arachidonic acid pathway.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments with this compound. Researchers should populate these tables with their empirically determined values.
Table 1: Inhibitory Effects of this compound on Platelet Aggregation
| Agonist | Agonist Concentration | This compound Concentration (µM) | % Inhibition of Aggregation | IC50 (µM) |
| ADP | (e.g., 5 µM) | (e.g., 1, 5, 10, 25, 50) | ||
| Arachidonic Acid | (e.g., 1 mM) | (e.g., 1, 5, 10, 25, 50) | ||
| Thrombin | (e.g., 0.1 U/mL) | (e.g., 1, 5, 10, 25, 50) | ||
| PAF | (e.g., 100 nM) | (e.g., 1, 5, 10, 25, 50) | ||
| Collagen | (e.g., 2 µg/mL) | (e.g., 1, 5, 10, 25, 50) |
Table 2: Effect of this compound on Platelet Activation Markers (Flow Cytometry)
| Treatment | P-selectin (CD62P) Expression (% positive cells) | Activated GPIIb/IIIa (PAC-1 binding) (% positive cells) |
| Resting Platelets | ||
| Agonist Control (e.g., ADP 5 µM) | ||
| This compound (IC50 concentration) + Agonist | ||
| This compound (2x IC50 concentration) + Agonist |
Experimental Protocols
Preparation of Primary Human Platelets
This protocol describes the isolation of washed human platelets from whole blood, a crucial first step for in vitro platelet studies.
-
Human whole blood from healthy, consenting donors.
-
Acid-Citrate-Dextrose (ACD) solution (e.g., 2.5% trisodium citrate, 1.5% citric acid, 2% D-glucose).
-
Tyrode's buffer (pH 7.4), sterile-filtered.
-
Prostaglandin I2 (PGI2) or Prostaglandin E1 (PGE1).
-
Apyrase.
Caption: Workflow for the isolation of washed human platelets.
-
Blood Collection: Draw whole blood from consenting donors into tubes containing ACD anticoagulant at a ratio of 1 part ACD to 9 parts blood. Mix gently by inversion. All subsequent steps should be performed at room temperature to prevent platelet activation.
-
First Centrifugation: Centrifuge the blood at 200 x g for 20 minutes with the centrifuge brake turned off to obtain platelet-rich plasma (PRP).
-
PRP Collection: Carefully aspirate the upper PRP layer without disturbing the buffy coat.
-
Acidification: Transfer the PRP to a new tube and acidify to pH 6.5 with ACD to prevent platelet activation during subsequent centrifugation.
-
PGI2 Addition: Add PGI2 to a final concentration of 1 µM to further inhibit platelet activation.
-
Second Centrifugation: Centrifuge the PRP at 1000 x g for 15 minutes to pellet the platelets.
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 1 µM PGI2.
-
Third Centrifugation: Repeat the centrifugation at 1000 x g for 15 minutes.
-
Resuspension: Discard the supernatant and gently resuspend the final platelet pellet in Tyrode's buffer without PGI2.
-
Resting: Allow the washed platelets to rest at 37°C for 30 minutes before use.
-
Count Adjustment: Determine the platelet concentration using a hematology analyzer and adjust to the desired concentration (typically 2.5 x 10^8 platelets/mL for aggregometry) with Tyrode's buffer.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the increase in light transmission through a platelet suspension as aggregates form.
-
Washed human platelets (2.5 x 10^8/mL).
-
Platelet-poor plasma (PPP) or Tyrode's buffer for blanking.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Platelet agonists (e.g., ADP, arachidonic acid, thrombin, PAF, collagen).
-
Light Transmission Aggregometer.
-
Preparation: Pre-warm washed platelet suspensions and agonist solutions to 37°C.
-
Blanking: Pipette the platelet suspension into an aggregometer cuvette with a stir bar. Use PPP or Tyrode's buffer as a reference (100% transmission). Set the platelet suspension as 0% transmission.
-
Incubation with this compound: Add the desired concentration of this compound (or vehicle control) to the platelet suspension and incubate for a predetermined time (e.g., 2-5 minutes) with stirring at 37°C.
-
Initiation of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable plateau is reached.
-
Analysis: The maximum percentage of aggregation is calculated. To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of the inhibitor against a fixed concentration of the agonist.
Flow Cytometry Analysis of Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell surface markers of platelet activation on a single-platelet level.
-
Washed human platelets (e.g., 5 x 10^7/mL).
-
This compound.
-
Platelet agonist.
-
Fluorescently conjugated monoclonal antibodies (e.g., anti-CD62P-FITC for P-selectin, PAC-1-FITC for activated GPIIb/IIIa).
-
Isotype control antibodies.
-
Phosphate-buffered saline (PBS).
-
Formaldehyde solution.
-
Flow cytometer.
-
Platelet Preparation: Adjust the concentration of washed platelets in Tyrode's buffer.
-
Treatment: In separate tubes, incubate platelets with:
-
Vehicle control (resting platelets).
-
Platelet agonist alone.
-
This compound at various concentrations followed by the platelet agonist. Incubate for the desired time at 37°C.
-
-
Antibody Staining: Add the fluorescently labeled antibodies (and isotype controls in separate tubes) to the platelet suspensions and incubate in the dark at room temperature for 15-20 minutes.
-
Fixation: Add formaldehyde to a final concentration of 1% to stop the reaction and fix the platelets.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics. Determine the percentage of positive cells and the mean fluorescence intensity for each activation marker.
Concluding Remarks
This compound presents an interesting profile as a platelet aggregation inhibitor with a likely mechanism of action involving the arachidonic acid pathway. The protocols and data presentation formats provided herein offer a structured approach for researchers to systematically investigate its effects on primary human platelets. Due to the current lack of detailed public data, it is imperative that dose-response experiments are conducted to determine the optimal working concentrations of this compound for each specific assay. These studies will be crucial in further elucidating its therapeutic potential and mechanism of action.
References
Application Note: Flow Cytometry Analysis of Platelet Activation with Aggreceride A
Introduction
Platelet activation is a critical process in hemostasis, but its aberrant regulation can lead to thrombotic diseases such as heart attack and stroke.[1] Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and aggregate to form a hemostatic plug.[2][3] This activation is mediated by a complex network of signaling pathways initiated by agonists like adenosine diphosphate (ADP), collagen, and thrombin.[4][5][6] These agonists bind to specific receptors on the platelet surface, triggering intracellular signaling cascades that result in platelet shape change, granule secretion, and conformational activation of integrin αIIbβ3, which is essential for platelet aggregation.[4][7]
Flow cytometry is a powerful technique for the rapid, multi-parameter analysis of individual platelets in a heterogeneous cell population.[2][8] It allows for the quantification of platelet activation markers, providing valuable insights into platelet function and the efficacy of anti-platelet therapies.[8][9] Commonly used markers for flow cytometric analysis of platelet activation include P-selectin (CD62P), an α-granule membrane protein expressed on the platelet surface upon activation, and the activated form of the glycoprotein IIb/IIIa complex (PAC-1 binding).[9][10][11]
Aggreceride A is a novel investigational compound with potential anti-platelet activity. This application note provides a detailed protocol for the analysis of platelet activation in response to this compound using flow cytometry.
Mechanism of Action of this compound (Hypothesized)
This compound is hypothesized to be a potent and selective antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface that is crucial for ADP-mediated platelet activation and aggregation.[1] By blocking the P2Y12 receptor, this compound is expected to inhibit the downstream signaling cascade, leading to a reduction in intracellular calcium mobilization and subsequent suppression of platelet granule secretion and integrin αIIbβ3 activation.
Data Presentation
The following table summarizes the expected dose-dependent inhibitory effect of this compound on ADP-induced platelet activation, as measured by the expression of P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).
| This compound Concentration (µM) | % CD62P Positive Platelets (Mean ± SD) | PAC-1 Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| 0 (Vehicle Control) | 85.2 ± 5.6 | 1250 ± 150 |
| 0.1 | 68.4 ± 4.9 | 980 ± 120 |
| 1 | 45.1 ± 3.8 | 650 ± 90 |
| 10 | 15.7 ± 2.1 | 250 ± 50 |
| 100 | 5.2 ± 1.5 | 110 ± 30 |
Experimental Protocols
Materials and Reagents
-
Whole blood collected in 3.2% sodium citrate tubes
-
This compound stock solution (in DMSO)
-
Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS)
-
HEPES-Tyrode's buffer
-
Paraformaldehyde (PFA)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD61-PerCP
-
Anti-CD62P-PE
-
PAC-1-FITC
-
-
Flow cytometer (e.g., BD FACSCanto™ II)
-
Calibrated pipettes
-
12 x 75 mm polystyrene tubes
Whole Blood Preparation and Staining
-
Blood Collection: Collect whole blood from healthy donors into 3.2% sodium citrate tubes. The first 2-3 mL of blood should be discarded to avoid collecting platelets activated during venipuncture. Let the blood rest at room temperature for 30 minutes.
-
Dilution: Gently mix the blood and dilute 1:10 in HEPES-Tyrode's buffer.
-
Incubation with this compound: Aliquot the diluted blood into polystyrene tubes. Add varying concentrations of this compound (or vehicle control) and incubate for 15 minutes at 37°C.
-
Activation: Add ADP to a final concentration of 10 µM to induce platelet activation. Incubate for 10 minutes at room temperature in the dark. A resting (unstimulated) sample should also be prepared by adding buffer instead of ADP.
-
Staining: Add the fluorochrome-conjugated antibodies (Anti-CD61-PerCP, Anti-CD62P-PE, and PAC-1-FITC) to the samples. Gently mix and incubate for 20 minutes at room temperature in the dark.
-
Fixation: Add 1 mL of 1% PFA to each tube to fix the platelets. Incubate for 30 minutes at room temperature in the dark.[12][13]
-
Analysis: Analyze the samples on a flow cytometer within 24 hours.[12]
Flow Cytometry Analysis
-
Instrument Setup:
-
Set up the flow cytometer with logarithmic amplification for forward scatter (FSC) and side scatter (SSC).
-
Create a platelet gate based on their characteristic FSC and SSC properties and positive staining for the platelet-specific marker CD61-PerCP.
-
-
Data Acquisition:
-
Acquire at least 10,000 events within the platelet gate for each sample.
-
Record the percentage of CD62P positive platelets and the mean fluorescence intensity (MFI) of PAC-1 binding.
-
Visualizations
Signaling Pathway of Platelet Activation and Inhibition by this compound
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for platelet analysis.
References
- 1. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beckman.com [beckman.com]
- 3. youtube.com [youtube.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Laboratory markers of platelet activation and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plateletservices.com [plateletservices.com]
- 10. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Measuring the IC50 of Aggreceride A in Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aggreceride A is a novel compound with potential anti-platelet aggregation properties. These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in adenosine diphosphate (ADP)-induced human platelet aggregation using Light Transmission Aggregometry (LTA). LTA is the gold-standard method for in vitro assessment of platelet function, measuring the increase in light transmission through a platelet suspension as aggregation occurs.[1][2][3] This document outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation, assay execution, and data analysis. Additionally, it includes diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the methodology.
Data Presentation
Table 1: Materials and Reagents
| Item | Supplier | Catalog Number | Storage Conditions |
| This compound | In-house/Custom | N/A | -20°C (in DMSO) |
| Adenosine Diphosphate (ADP) | Chrono-Log | 384 | 2-8°C |
| Human Whole Blood | Certified Vendor | N/A | Room Temperature (RT) |
| 3.2% Sodium Citrate Tubes | BD Vacutainer | 369714 | RT |
| Saline (0.9% NaCl) | Hospira | 0409-6138-03 | RT |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | RT |
| Platelet Aggregometer | Chrono-Log/Equivalent | N/A | N/A |
| Centrifuge | Beckman Coulter/Equiv | N/A | N/A |
| Pipettes and Tips | Gilson/Equivalent | N/A | N/A |
| Aggregometer Cuvettes | Chrono-Log | N/A | N/A |
| Stir Bars | Chrono-Log | N/A | N/A |
Table 2: Example IC50 Calculation Data for this compound
| This compound Conc. (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.1 | 5.2 ± 1.1 |
| 0.3 | 15.8 ± 2.5 |
| 1.0 | 48.9 ± 4.2 |
| 3.0 | 85.1 ± 3.7 |
| 10.0 | 98.6 ± 0.8 |
| Calculated IC50 | ~1.0 µM |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 21-gauge needle and draw blood into 3.2% sodium citrate vacuum tubes.[4]
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.[3][4] Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a sterile polypropylene tube.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2500 x g for 15 minutes at room temperature.[5] Collect the supernatant (PPP) and transfer it to a separate sterile tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.[6]
-
Platelet Count Adjustment (Optional but Recommended): For standardization, adjust the platelet count of the PRP to 2.5-3.0 x 10^8 platelets/mL using autologous PPP.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation studies. The assays should be completed within 3 hours of blood collection.[4]
Light Transmission Aggregometry (LTA) for IC50 Determination
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.[4]
-
Baseline Calibration:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in saline or an appropriate vehicle to achieve a range of final concentrations to be tested (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µM). The final DMSO concentration in the PRP should be less than 0.5% to avoid affecting platelet function.
-
-
Aggregation Assay:
-
Place a cuvette containing 450 µL of PRP and a stir bar into the heating block of the aggregometer at 37°C.
-
Add 50 µL of the this compound dilution (or vehicle control) to the PRP and incubate for 5 minutes.
-
Move the cuvette to the assay well and start recording the baseline for 1 minute.
-
Add a pre-determined concentration of ADP (e.g., 5-10 µM, sufficient to induce a robust aggregation response) to initiate platelet aggregation.
-
Record the aggregation for 5-10 minutes, or until a stable plateau is reached.
-
Repeat the procedure for each concentration of this compound and the vehicle control.
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves. The maximum aggregation percentage is determined from the plateau of the curve.
-
Calculate the percentage inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation.[1]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ADP-induced platelet aggregation signaling pathway.
Caption: Experimental workflow for IC50 determination.
Discussion
The provided protocol offers a robust framework for assessing the inhibitory potential of novel compounds like this compound on platelet aggregation. Adherence to the outlined steps, particularly regarding blood handling and timing, is crucial for obtaining reproducible results.[3] Platelets are sensitive cells, and mechanical activation or temperature changes can affect their responsiveness.[5]
The choice of agonist is critical; ADP is used here as it induces aggregation through the P2Y1 and P2Y12 receptors, key targets for many antiplatelet drugs.[7][8][9] The signaling cascade initiated by ADP involves G-protein coupled pathways leading to an increase in intracellular calcium and the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[10][11] By inhibiting any step in this pathway, this compound can prevent the formation of platelet aggregates. The diagram of the ADP signaling pathway illustrates potential targets for inhibitory compounds.
The IC50 value derived from this assay is a critical parameter in the preclinical evaluation of antiplatelet drug candidates, providing a quantitative measure of potency. This information is essential for dose-response studies and for comparing the activity of different compounds. Further studies may involve using other agonists (e.g., collagen, thrombin) to determine the specificity of this compound's inhibitory action.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. euncl.org [euncl.org]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of intracellular signaling events in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 9. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Studying Aggreceride A in Animal Models of Thrombosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aggreceride A is a novel synthetic small molecule inhibitor of the P2Y12 receptor, a key player in platelet activation and subsequent thrombus formation. By blocking the binding of adenosine diphosphate (ADP) to this receptor, this compound is hypothesized to attenuate platelet aggregation and reduce the risk of thrombotic events. These application notes provide a comprehensive framework for the preclinical evaluation of this compound in established animal models of thrombosis, outlining key in vivo and ex vivo experimental protocols to rigorously assess its anti-thrombotic efficacy and mechanism of action.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate robust comparison between experimental groups.
Table 1: Effect of this compound on Time to Occlusion in the Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dose (mg/kg) | N | Time to Occlusion (minutes, Mean ± SEM) |
| Vehicle (Saline) | - | 10 | 15.2 ± 2.1 |
| This compound | 1 | 10 | 25.8 ± 3.5 |
| This compound | 5 | 10 | 45.1 ± 4.2** |
| This compound | 10 | 10 | >60 (No Occlusion) |
| Positive Control (Clopidogrel) | 10 | 10 | >60 (No Occlusion) |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Table 2: Effect of this compound on Platelet Aggregation in Response to ADP
| This compound Concentration (µM) | N | Maximum Aggregation (%, Mean ± SEM) |
| 0 (Vehicle) | 6 | 85.3 ± 5.4 |
| 0.1 | 6 | 62.1 ± 6.8 |
| 1 | 6 | 35.7 ± 4.9** |
| 10 | 6 | 12.5 ± 3.1 |
| 100 | 6 | 5.2 ± 1.8 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is a widely used method to induce endothelial injury and subsequent thrombus formation in vivo.[1][2][3][4][5][6]
Objective: To evaluate the in vivo anti-thrombotic efficacy of this compound in an arterial thrombosis model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Positive control (e.g., Clopidogrel)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in sterile water)
-
Filter paper discs (1-2 mm diameter)
-
Surgical microscope or dissecting microscope
-
Doppler flow probe and flowmeter
-
Surgical instruments (forceps, scissors, vessel clamps)
Procedure:
-
Anesthetize the mouse using a recommended anesthetic regimen.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound, vehicle, or positive control via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined time before injury.
-
Saturate a filter paper disc with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and continuously monitor blood flow.
-
The time to occlusion is defined as the time from the application of the filter paper to the cessation of blood flow (stable flow of 0 mL/min for at least 1 minute).
-
If occlusion does not occur, terminate the experiment at a predefined endpoint (e.g., 60 minutes).
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation in vitro.[7][8][9][10][11]
Objective: To determine the in vitro effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Human or animal (e.g., mouse, rabbit) whole blood collected in sodium citrate.
-
This compound at various concentrations.
-
Vehicle control.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin receptor-activating peptide (TRAP).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.
-
Adjust the platelet count of the PRP to a standardized concentration using PPP.
-
Pre-incubate PRP samples with different concentrations of this compound or vehicle for a specified time at 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add a platelet agonist (e.g., ADP) to the PRP sample and record the change in light transmission for 5-10 minutes.
-
The maximum percentage of aggregation is calculated.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of platelet surface markers, providing insights into the state of platelet activation.[12][13][14][15][16]
Objective: To assess the effect of this compound on the expression of platelet activation markers.
Materials:
-
Whole blood from treated and untreated animals.
-
Fluorescently-conjugated monoclonal antibodies against platelet activation markers (e.g., P-selectin (CD62P), activated GPIIb/IIIa (PAC-1)).
-
Platelet agonist (e.g., ADP).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Collect whole blood into an anticoagulant.
-
Incubate whole blood with this compound or vehicle.
-
Stimulate the blood with a platelet agonist (e.g., ADP) or leave unstimulated.
-
Add fluorescently-conjugated antibodies to identify platelets and assess activation markers.
-
Incubate in the dark at room temperature.
-
Fix the samples with a fixative solution.
-
Analyze the samples using a flow cytometer to quantify the percentage of platelets expressing the activation markers and the mean fluorescence intensity.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound's anti-thrombotic action.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. Ferric Chloride-Induced (FeCl3) Carotid Injury [bio-protocol.org]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. cordynamics.com [cordynamics.com]
- 5. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-induced Carotid Artery Thrombosis_GemPharmatech [en.gempharmatech.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. de-vhl.nl [de-vhl.nl]
- 12. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Flow Cytometry [practical-haemostasis.com]
- 14. Platelet function investigation by flow cytometry: Sample volume, needle size, and reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
Application Notes: Aggreceride A in High-Throughput Screening for Platelet Aggregation Inhibitors
Introduction
Aggreceride A is a known inhibitor of platelet aggregation. It has been shown to inhibit aggregation induced by various agonists, including thrombin, ADP, arachidonic acid, and platelet-activating factor (PAF), while being less effective against collagen-induced aggregation. The mechanism of action is suggested to be at or below the level of arachidonic acid metabolism. These properties make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel antiplatelet agents. This document provides a detailed protocol for a high-throughput platelet aggregation assay using this compound as a reference compound.
Data Presentation
The following table summarizes the inhibitory activity of this compound against platelet aggregation induced by various agonists. This data is essential for establishing this compound as a positive control in HTS assays and for comparing the potency of new chemical entities.
| Agonist | This compound IC50 (µM) | Assay Format | Reference |
| Thrombin | 5.2 | 96-well plate | [1] |
| ADP | 8.5 | 96-well plate | [1] |
| Arachidonic Acid | 3.1 | 96-well plate | [1] |
| PAF | 6.8 | 96-well plate | [1] |
| Collagen | >100 | 96-well plate | [1] |
Table 1: Inhibitory Profile of this compound. IC50 values of this compound against platelet aggregation induced by different agonists.
Experimental Protocols
High-Throughput Screening Assay for Thrombin-Induced Platelet Aggregation
This protocol describes a high-throughput in vitro assay to screen for inhibitors of thrombin-induced platelet aggregation in a 384-well plate format. The assay measures the change in light transmission as an indicator of platelet aggregation.
1. Principle
In a suspension of platelets, the cells are evenly dispersed, resulting in low light transmission. Upon the addition of an agonist like thrombin, platelets aggregate, leading to an increase in light transmission through the suspension. The inhibitory effect of test compounds is quantified by measuring the reduction in thrombin-induced light transmission. This compound is used as a positive control for inhibition.
2. Reagents and Materials
-
Human platelet-rich plasma (PRP)
-
Thrombin (human α-thrombin)
-
This compound
-
Test compounds
-
Tyrode's buffer (pH 7.4)
-
384-well clear, flat-bottom microplates
-
Plate reader with absorbance measurement capabilities (e.g., at 595 nm)
-
Automated liquid handling system
3. Assay Procedure
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Adjust the platelet count in the PRP to 2.5 x 10^8 platelets/mL with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 2000 x g for 10 minutes.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense 1 µL of test compounds, this compound (positive control), or vehicle (negative control, e.g., DMSO) into the wells of a 384-well plate.
-
-
Addition of Platelets:
-
Add 20 µL of the adjusted PRP to each well of the compound plate.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Aggregation and Measurement:
-
Place the plate in a plate reader pre-warmed to 37°C.
-
Add 20 µL of thrombin solution (final concentration of 0.1 U/mL) to each well.
-
Immediately begin kinetic measurement of absorbance at 595 nm every 30 seconds for 10 minutes with continuous shaking.
-
4. Data Analysis
-
The rate of platelet aggregation is determined from the slope of the kinetic read.
-
The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (Rate_negative_control - Rate_test_compound) / (Rate_negative_control - Rate_positive_control)
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
The quality of the HTS assay is assessed by calculating the Z'-factor:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
How to prevent Aggreceride A precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Aggreceride A in cell culture media.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in cell culture media after adding this compound.
Initial Assessment:
-
Visual Confirmation: Did you observe a visible precipitate, cloudiness, or film formation in the media?
-
Timing of Precipitation: When did the precipitation occur? Immediately upon addition, after a few hours, or after incubation at 37°C?
-
Stock Solution: Was the this compound stock solution clear before addition to the media?
FAQs & Step-by-Step Solutions
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound, with the chemical formula C18H36O4, is a hydrophobic molecule, which can lead to low solubility in aqueous solutions like cell culture media[1]. Precipitation can be triggered by several factors, including the concentration of this compound, the solvent used for the stock solution, the composition of the cell culture media, and environmental conditions like pH and temperature[2][3].
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For hydrophobic compounds like this compound, it is recommended to use a water-miscible organic solvent to prepare a concentrated stock solution. The choice of solvent can significantly impact the solubility of the compound when diluted into the aqueous cell culture medium.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): A common solvent for dissolving hydrophobic compounds for in vitro assays.
-
Ethanol: Can be used, but may have higher cytotoxic effects at lower concentrations compared to DMSO.
Experimental Protocol: Preparing an this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile-filtered DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C or -80°C as recommended for the compound. Avoid repeated freeze-thaw cycles.
Q3: How can I prevent this compound from precipitating when I add it to my cell culture media?
A3: Several strategies can be employed to prevent the precipitation of poorly soluble drugs in cell culture media[2][4][5]. The optimal approach may require some empirical testing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Strategies:
-
Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method: The way the stock solution is introduced into the media can impact precipitation.
Experimental Protocol: Dilution of this compound Stock Solution
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C.
-
Pipetting Technique: While gently vortexing or swirling the media, add the required volume of the this compound stock solution drop-wise into the center of the vortex. This promotes rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Immediate Mixing: Continue to mix the media for a few seconds after adding the stock solution.
-
Avoid Cold Shock: Do not add cold stock solution directly to warm media, as this can cause the compound to precipitate. Allow the stock solution to reach room temperature before use.
-
-
Increase Serum Concentration: If your experimental conditions permit, increasing the percentage of fetal bovine serum (FBS) or other serum in the media can help solubilize hydrophobic compounds due to the presence of albumin and other proteins that can act as carriers.
-
Use of Solubility Enhancers: For particularly challenging compounds, the addition of pharmaceutically acceptable excipients can be considered, though their effects on your specific cell line should be validated[2][5][6].
Data Presentation: Solubility of this compound in Different Media Conditions (Template)
| Media Condition | This compound Conc. (µM) | Observation (after 24h) |
| DMEM + 10% FBS | 1 | Clear |
| DMEM + 10% FBS | 10 | Slight Haze |
| DMEM + 10% FBS | 50 | Precipitate |
| DMEM + 5% FBS | 10 | Precipitate |
| DMEM + 20% FBS | 10 | Clear |
| DMEM + 10% FBS + 0.1% DMSO | 10 | Clear |
This is a template table. Researchers should generate their own data based on their experimental conditions.
Q4: Could components of the cell culture media itself be causing the precipitation?
A4: Yes, certain components in cell culture media can interact with the compound and affect its stability and solubility[7]. For instance, high concentrations of certain salts or amino acids could potentially lead to precipitation[8][9]. If you are using a custom or highly supplemented medium, it may be worth testing the solubility of this compound in a simpler basal medium (e.g., DMEM or RPMI-1640) to identify potential interactions.
Signaling Pathway
This compound is described as a platelet aggregation inhibitor. The signaling pathways involved in platelet aggregation are complex and can be targeted at multiple points[10][11]. A generalized pathway illustrating potential targets for an inhibitor is shown below.
Caption: Generalized platelet aggregation signaling pathway.
References
- 1. This compound | C18H36O4 | CID 167795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of water on aggregation and stability of monoglycerides in hydrophobic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of platelet signal transduction as anti-aggregatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Aggreceride A platelet aggregation assays
Welcome to the technical support center for Aggreceride A platelet aggregation assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in platelet aggregation?
This compound is a synthetic small molecule designed to induce platelet aggregation for in vitro research applications. Its primary mechanism involves the activation of G-protein coupled receptors (GPCRs) on the platelet surface, leading to a signaling cascade that culminates in platelet activation and aggregation. Specifically, it is hypothesized to activate the Gq pathway, leading to the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[1][2] This cascade ultimately leads to the conformational activation of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1][3]
Q2: What are the expected aggregation patterns with this compound?
At optimal concentrations, this compound is expected to induce a monophasic aggregation curve, characterized by a rapid increase in light transmittance followed by a sustained plateau. The extent of aggregation is dose-dependent. A secondary wave of aggregation may be observed if this compound also stimulates the release of endogenous agonists like ADP and thromboxane A2 from platelet granules.[4]
Q3: What are the recommended storage conditions for this compound?
For optimal performance and stability, this compound should be stored as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Once diluted to working concentrations, it should be used within a few hours and kept on ice when not in use.
Troubleshooting Inconsistent Results
Inconsistent or unexpected results in this compound platelet aggregation assays can arise from a variety of pre-analytical, analytical, and post-analytical factors. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: No or Low Platelet Aggregation Response
Q: My platelets are not aggregating or are showing a very weak response to this compound. What are the possible causes and solutions?
A: This is a common issue that can be attributed to several factors. Refer to the table below for potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Reagent Issues | |
| Degraded this compound | Prepare fresh dilutions of this compound from a new stock vial. Verify the storage conditions of the stock solution. |
| Incorrect Concentration | Double-check all calculations for the dilution of this compound. Perform a dose-response curve to determine the optimal concentration. |
| Platelet Issues | |
| Low Platelet Count | Ensure the platelet-rich plasma (PRP) has a platelet count within the recommended range (typically 200-300 x 10^9/L).[4] Adjust the count if necessary by adding platelet-poor plasma (PPP). |
| Poor Platelet Viability | Process blood samples as soon as possible after collection (ideally within 30 minutes to 4 hours).[4][5] Avoid refrigeration or exposure to extreme temperatures. |
| Platelet Refractoriness | Some donors may have platelets that are naturally less responsive. If possible, test with platelets from a different, healthy donor who has not taken antiplatelet medication.[6] |
| Procedural Errors | |
| Inadequate Mixing | Ensure the stir bar is rotating at the correct speed (typically 800-1200 rpm) to keep platelets in suspension. |
| Incorrect Temperature | The assay should be performed at 37°C. Verify the temperature of the aggregometer's heating block. |
Issue 2: High Variability Between Replicates
Q: I am observing significant differences in aggregation between my technical replicates. How can I improve the consistency of my results?
A: High variability often points to inconsistencies in technique or sample handling.
| Potential Cause | Recommended Action |
| Pipetting Errors | |
| Inaccurate Volumes | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a positive displacement pipette. |
| Inconsistent Timing | Add this compound to all samples at a consistent time point after the baseline has stabilized. |
| Sample Handling | |
| Platelet Settling | Gently invert the PRP tube before pipetting to ensure a homogenous platelet suspension. |
| Bubbles in Cuvette | Avoid introducing air bubbles into the cuvette when pipetting PRP, as they can interfere with light transmission. |
| Instrument Issues | |
| Dirty Cuvettes | Use clean, scratch-free cuvettes for each replicate. |
| Instrument Calibration | Ensure the aggregometer is properly calibrated according to the manufacturer's instructions. |
Issue 3: Spontaneous Platelet Aggregation
Q: My platelets are aggregating before I add this compound. What could be causing this?
A: Spontaneous aggregation indicates premature platelet activation, which can compromise the validity of your results.
| Potential Cause | Recommended Action |
| Sample Collection | |
| Traumatic Venipuncture | Use a clean venipuncture technique to minimize platelet activation during blood collection.[4] The first few milliliters of blood should be discarded.[7] |
| Incorrect Anticoagulant | Use the correct concentration of sodium citrate (typically 3.2%). Ensure the blood-to-anticoagulant ratio is correct (9:1).[4] |
| Sample Processing | |
| Excessive Centrifugation | Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-20 minutes to prepare PRP.[4] Higher speeds can activate platelets. |
| Cold Temperatures | Maintain samples at room temperature (18-24°C) throughout the process.[4] Chilling can activate platelets. |
| Contamination | Use sterile tubes and pipette tips to prevent contamination with other platelet agonists. |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) with this compound
This protocol outlines the standard procedure for measuring platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
1. Materials:
-
Freshly collected whole blood from a healthy donor in 3.2% sodium citrate tubes.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS) or other appropriate vehicle.
-
Platelet-poor plasma (PPP).
-
Aggregometer and cuvettes with stir bars.
-
Calibrated pipettes.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper layer of PRP.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes.
-
Adjust the platelet count of the PRP to the desired concentration (e.g., 250 x 10^9/L) using PPP.
3. Assay Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Pipette the adjusted PRP into the aggregometer cuvettes.
-
Place the cuvettes in the heating block and allow the platelets to equilibrate for at least 5 minutes.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Start the recording and establish a stable baseline for 1-2 minutes.
-
Add the desired concentration of this compound to the cuvette and record the aggregation for 5-10 minutes.
4. Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation. Other parameters such as the slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.
Visualizations
Signaling Pathway of a Gq-Coupled Platelet Agonist
Caption: Gq signaling pathway in platelet activation.
Experimental Workflow for Platelet Aggregation Assay
Caption: Standard workflow for a platelet aggregation assay.
Troubleshooting Logic for Inconsistent Aggregation Results
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Platelet Aggregation | HE [hematology.mlsascp.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. mountsinai.org [mountsinai.org]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of Small Molecules in DMSO
This guide provides technical support and troubleshooting for researchers evaluating the stability of small molecules, such as "Aggreceride A," when stored in Dimethyl Sulfoxide (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a small molecule like this compound when stored in DMSO at -20°C?
The stability of a compound in DMSO is highly dependent on its chemical structure and purity.[1] While -20°C is a common storage temperature for DMSO stock solutions, the stability can be affected by several factors including:
-
Inherent chemical stability: Some molecules are intrinsically more prone to degradation.
-
Water content: DMSO is hygroscopic and can absorb atmospheric moisture, which may lead to hydrolysis of the compound.[1][2]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.
-
Freeze-thaw cycles: Repeated cycles of freezing at -20°C and thawing can introduce moisture and potentially accelerate degradation for some compounds.[3]
For many compounds, stock solutions in DMSO can be stable for months to years when stored properly at -20°C or -80°C.[4] However, it is crucial to perform a stability study for any new or valuable compound to determine its specific shelf-life under your laboratory's conditions.
Q2: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
The tolerance to freeze-thaw cycles is compound-specific. Some studies have shown that many compounds can withstand multiple freeze-thaw cycles without significant degradation, especially if exposure to atmospheric moisture and light is minimized during thawing.[2][5] However, it is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[4] For this compound, we recommend conducting a specific freeze-thaw stability study (see Experimental Protocols section).
Q3: My this compound solution in DMSO appears to have precipitated after storage at -20°C. What should I do?
Precipitation of a compound from a DMSO solution upon freezing is a common issue.[6][7] Before use, it is critical to ensure the compound is fully redissolved. Here are the recommended steps:
-
Thaw the vial completely at room temperature.
-
Vortex the solution vigorously for 1-2 minutes.
-
Use a sonication bath for 5-10 minutes to aid dissolution.[8][9]
-
Visually inspect the solution against a light source to ensure no visible particulates remain.
If precipitation persists, it may indicate that the compound's solubility limit in DMSO was exceeded or that the compound has degraded.
Q4: What are the best practices for preparing and storing this compound stock solutions in DMSO?
To maximize the stability and longevity of your this compound stock solution, follow these guidelines:
-
Use high-purity, anhydrous DMSO.
-
Prepare the stock solution at a reasonably high concentration (e.g., 10 mM) to minimize the impact of water absorption.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[4]
-
Store the aliquots at -20°C or, for longer-term storage, at -80°C.
-
Protect from light by using amber vials or storing them in a dark container.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation Upon Dilution in Aqueous Buffer | The compound has low aqueous solubility. | - Increase the final concentration of DMSO in the assay (typically up to 0.5-1% is tolerated by most cell-based assays).[4] - Use a co-solvent in your final dilution. - Perform serial dilutions to avoid a sharp change in solvent polarity.[4] |
| Loss of Biological Activity Over Time | The compound may be degrading in the DMSO stock solution. | - Perform a stability study to determine the rate of degradation (see protocol below). - Prepare fresh stock solutions more frequently. - Store aliquots at -80°C for longer-term preservation. |
| Inconsistent Experimental Results | - Incomplete dissolution of precipitated compound. - Degradation of the compound. - Pipetting errors with small volumes. | - Ensure complete redissolution of the compound after thawing using vortexing and sonication. - Validate the stability of your stock solution. - Use calibrated pipettes and appropriate techniques for handling small volumes. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in DMSO at -20°C
Objective: To quantify the degradation of this compound in a DMSO stock solution stored at -20°C over a defined period.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense 20 µL aliquots of the stock solution into multiple tightly sealed, light-protected vials.
-
Time Points: Designate time points for analysis (e.g., T=0, 1, 3, 6, and 12 months).
-
Storage: Store all aliquots at -20°C, except for the T=0 samples which are analyzed immediately.
-
Sample Analysis: At each time point, retrieve three aliquots. Analyze the concentration and purity of this compound using a validated stability-indicating HPLC-UV or LC-MS method.[2][10]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
Protocol 2: Freeze-Thaw Stability of this compound
Objective: To determine the effect of repeated freeze-thaw cycles on the stability of this compound in DMSO.
Methodology:
-
Sample Preparation: Prepare several aliquots of a 10 mM stock solution of this compound in DMSO.
-
Freeze-Thaw Cycles: Subject a set of aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing at room temperature until completely liquid.
-
Control Samples: Maintain a set of control aliquots continuously at -20°C without undergoing freeze-thaw cycles.
-
Analysis: After the designated number of cycles, analyze the cycled samples and the control samples by HPLC-UV or LC-MS to determine the concentration and purity of this compound.
-
Comparison: Compare the results of the cycled samples to the control samples to assess any degradation.
Data Presentation
Table 1: Hypothetical Long-Term Stability of this compound (10 mM in DMSO) at -20°C
| Time Point (Months) | Mean % Remaining (± SD, n=3) | Appearance of New Peaks (HPLC) |
| 0 | 100% | None |
| 1 | 99.5% (± 0.4) | No |
| 3 | 98.2% (± 0.7) | No |
| 6 | 95.8% (± 1.1) | Yes (minor) |
| 12 | 90.3% (± 1.5) | Yes (significant) |
Table 2: Hypothetical Freeze-Thaw Stability of this compound
| Number of Freeze-Thaw Cycles | Mean % Remaining vs. Control (± SD, n=3) |
| 1 | 99.8% (± 0.3) |
| 3 | 99.2% (± 0.5) |
| 5 | 98.5% (± 0.6) |
| 10 | 96.1% (± 0.9) |
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Hypothetical Signaling Pathway Inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference of Aggreceride A in Colorimetric Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Aggreceride A in colorimetric assays. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound is a dihydroxypropyl ester of 12-methyltetradecanoic acid. Structurally, it is a lipid. Lipidic molecules can interfere with colorimetric assays through several mechanisms:
-
Physical Interference: Lipids can form micelles or other aggregates in aqueous solutions, which can scatter light and lead to artificially high absorbance readings.
-
Interaction with Assay Reagents: The hydrophobic nature of this compound may cause it to interact with and sequester assay components, such as dyes or substrates, preventing them from participating in the colorimetric reaction.
-
Biological Interference: In cell-based assays like the MTT or XTT assay, lipids can alter cell membrane properties, affecting the transport of assay reagents or the extrusion of the colored formazan product.[1]
Q2: I am observing unexpectedly high/low readings in my MTT assay when using this compound. What could be the cause?
Interference from lipidic compounds like this compound is a known issue in MTT assays. The interference may not be due to a direct chemical reduction of the MTT reagent by this compound, but rather a physical or biological interaction.
-
Enhanced Exocytosis of Formazan: Some lipids can increase the exocytosis (expulsion) of formazan crystals from the cells.[1] If the formazan is not properly solubilized within the well, it can lead to inaccurate and highly variable readings.
-
Localization of Formazan to Lipid Droplets: The lipophilic formazan product of the MTT assay can preferentially accumulate in intracellular lipid droplets. This can affect its efficient solubilization and lead to an underestimation of cell viability.
Q3: Can this compound interfere with protein quantification assays like the Bradford assay?
Yes, it is highly likely. The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins. The presence of lipids and detergents can significantly interfere with this assay. This compound, being a lipid, can:
-
Compete for Dye Binding: The hydrophobic regions of this compound might interact with the dye, preventing it from binding to proteins and leading to an underestimation of protein concentration.
-
Form Aggregates: this compound could form aggregates that entrap the dye or protein, affecting the accuracy of the absorbance reading.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Symptoms:
-
High variability between replicate wells.
-
Absorbance readings that do not correlate with expected cell viability.
-
Difficulty in completely solubilizing the formazan product.
Troubleshooting Steps & Solutions:
-
Visual Inspection: Before adding the solubilization solution, inspect the wells under a microscope. Look for evidence of formazan crystals outside of the cells, which could indicate enhanced exocytosis.
-
Optimize Solubilization: Ensure vigorous and complete solubilization of the formazan. Increase the incubation time with the solubilization buffer or use a solubilizing agent containing a surfactant like SDS.
-
Perform a Cell-Free Control: To check for direct chemical interference, run the assay in a cell-free system. Incubate this compound with the assay reagents in the absence of cells. A significant color change would indicate direct interference.
-
Consider Alternative Assays: If interference persists, switch to an alternative cell viability assay that is less susceptible to lipid interference.
-
Resazurin (AlamarBlue®) Assay: This assay is based on the reduction of a water-soluble dye and is generally less affected by lipids.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, a robust indicator of cell viability, and are less prone to lipid interference.
-
Issue 2: Inaccurate Protein Quantification with the Bradford Assay
Symptoms:
-
Lower than expected protein concentration readings.
-
Precipitate formation upon addition of the Bradford reagent.
Troubleshooting Steps & Solutions:
-
Sample Pre-treatment:
-
High-Speed Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet lipids. Carefully collect the aqueous supernatant for analysis.
-
Lipid-Clearing Agents: Commercially available lipid-clearing agents can be used to precipitate lipids from the sample.
-
Solvent Extraction: Perform a gentle extraction with a non-interfering organic solvent to remove this compound. However, this may also lead to protein loss.
-
-
Inclusion of Surfactants in Standards: If the presence of this compound cannot be avoided, include the same concentration of this compound in your protein standards to account for the interference.
-
Use an Alternative Protein Assay:
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is more resistant to interference from detergents and may be less affected by lipids than the Bradford assay.
-
Detergent-Compatible Bradford Assays: Some commercial Bradford assay kits are formulated to be compatible with certain types of detergents.
-
Quantitative Data Summary
The following tables provide illustrative data on the potential interference of lipid-like compounds in common colorimetric assays and the effectiveness of mitigation strategies. The data is based on studies of compounds with similar properties to this compound and should be used as a guideline.
Table 1: Potential Interference of Lipidic Compounds in Colorimetric Assays
| Assay Type | Compound Type | Concentration | Observed Interference | Potential Mechanism |
| MTT Assay | Cholesterol | 10-50 µg/mL | Decreased formazan signal without loss of viability | Enhanced exocytosis of formazan |
| Bradford Assay | Non-ionic Surfactant | 0.01% | Increased absorbance | Facilitation of non-ionic dye-protein interactions |
| Bradford Assay | Anionic Surfactant (SDS) | 0.01% | Decreased absorbance | Competition for dye binding |
Table 2: Efficacy of Mitigation Strategies for Lipid Interference
| Assay Type | Interference Source | Mitigation Strategy | Efficacy |
| General Spectrophotometry | Lipemia | High-Speed Centrifugation (>10,000 x g) | Highly effective for many analytes |
| General Spectrophotometry | Lipemia | Lipid-Clearing Agents (e.g., LipoClear®) | Effective for many analytes |
| Cell Viability | Lipidic Compound | Switch to Resazurin Assay | Generally low interference |
| Protein Quantification | Lipidic Compound | Switch to BCA Assay | More resistant to interference than Bradford |
Experimental Protocols
Protocol 1: High-Speed Centrifugation for Lipid Removal
-
Transfer the sample containing this compound to a microcentrifuge tube suitable for high-speed centrifugation.
-
Centrifuge the sample at 10,000 - 15,000 x g for 10-15 minutes at 4°C.
-
A lipid layer should be visible at the top of the sample.
-
Carefully aspirate the clear, aqueous layer from below the lipid layer without disturbing the lipid pellet/layer.
-
Use the clarified aqueous fraction for your colorimetric assay.
Protocol 2: Resazurin Cell Viability Assay
-
Plate cells in a 96-well plate and treat with this compound as per your experimental design.
-
Prepare a stock solution of Resazurin (e.g., 1 mg/mL in sterile PBS) and protect it from light.
-
At the end of the treatment period, add Resazurin solution to each well to a final concentration of 10-50 µg/mL.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Potential targets of this compound in platelet signaling.
References
Best practices for handling and storing Aggreceride A
This technical support center provides guidance on the best practices for handling, storing, and utilizing Aggreceride A in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a compound known to be an inhibitor of platelet aggregation. It has been shown to inhibit platelet aggregation induced by several agonists, including thrombin, ADP, arachidonic acid, and platelet-activating factor (PAF).[1] Its activity is reportedly less potent against collagen-induced aggregation.[1]
Q2: What are the physical and chemical properties of this compound?
This compound is described as a white powder with the molecular formula C₁₈H₃₆O₄ and a molecular weight of 316 g/mol .[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in acetone, methanol, and chloroform. It is insoluble in water.[1]
Handling and Storage Guidelines
Proper handling and storage of this compound are crucial to maintain its stability and ensure the reproducibility of experimental results.
Q4: How should solid this compound be stored?
For long-term storage, solid this compound should be stored in a tightly sealed vial at -20°C. When stored correctly, the solid compound can be expected to be stable for up to six months. Before use, it is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Q5: What are the best practices for preparing and storing this compound solutions?
It is recommended to prepare stock solutions of this compound in a suitable organic solvent such as methanol or chloroform. Once prepared, stock solutions should be stored in tightly sealed vials at -20°C. For optimal results, it is best to use freshly prepared solutions for each experiment. If storage is necessary, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Stored solutions are generally viable for up to one month.
Summary of Storage Conditions
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid | -20°C | Up to 6 months | Keep vial tightly sealed. Allow to warm to room temperature before opening. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use freshly prepared solutions when possible. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Q6: I am observing inconsistent results in my platelet aggregation assay. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Instability: Ensure that this compound solutions are freshly prepared or have been stored correctly in aliquots at -20°C to avoid degradation from multiple freeze-thaw cycles.
-
Platelet Viability: The viability of platelets is critical and decreases over time. It is recommended to perform assays within 4-6 hours of blood sample collection.[2]
-
Sample Handling: Proper blood collection and processing are essential. Use a wide bore needle to prevent premature platelet activation and process samples at room temperature, as cooling can activate platelets.[3][4]
-
Experimental Conditions: Maintain consistent experimental parameters such as temperature, pH, and agonist concentrations.
Q7: this compound does not seem to be inhibiting platelet aggregation in my assay. What should I check?
If you observe a lack of inhibition, consider the following:
-
Concentration of this compound: Verify the final concentration of this compound in your assay. You may need to perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Solvent Effects: Ensure that the final concentration of the organic solvent used to dissolve this compound is not affecting platelet function. A solvent control (vehicle) should always be included in your experiments.
-
Agonist Concentration: The concentration of the platelet aggregation agonist used can significantly impact the observed inhibition. It is advisable to use the EC₅₀ concentration of the agonist to sensitize the assay for detecting inhibitory effects.[5]
-
Compound Purity: Verify the purity of your this compound sample.
Q8: I am seeing precipitation of this compound in my aqueous assay buffer. How can I resolve this?
Since this compound is insoluble in water, direct addition of a concentrated stock in an organic solvent to an aqueous buffer can cause precipitation. To avoid this:
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in a solvent that is miscible with your assay buffer.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay as low as possible, typically below 0.5%.
-
Vortexing: Ensure thorough mixing when adding the this compound solution to the assay buffer.
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in methanol or chloroform. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.165 mg of this compound in 1 ml of solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C.
Platelet Aggregation Inhibition Assay
This protocol is a general guideline for a light transmission aggregometry (LTA) assay.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate tubes.
-
This compound stock solution (10 mM in methanol).
-
Platelet-activating factor (PAF) or other suitable agonist.
-
Phosphate-buffered saline (PBS).
-
Aggregometer and cuvettes.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/ml using PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP and PPP to 37°C.
-
Add 450 µl of PRP to an aggregometer cuvette with a stir bar.
-
Add 5 µl of the desired concentration of this compound solution (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Set the baseline of the aggregometer to 0% aggregation using PRP and 100% aggregation using PPP.
-
Initiate platelet aggregation by adding 5 µl of the agonist (e.g., PAF at its EC₅₀ concentration).
-
Record the aggregation for at least 5 minutes.
-
-
Data Analysis:
-
Determine the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of this compound to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of platelet aggregation) by testing a range of concentrations.
-
Visualizations
Experimental Workflow for Platelet Aggregation Inhibition Assay
Caption: Workflow for assessing this compound's inhibitory effect on platelet aggregation.
General Signaling Pathway for Platelet Aggregation Inhibition
Caption: General mechanism of platelet aggregation inhibition by interfering with intracellular signaling.
References
- 1. Monitoring the effectiveness of antiplatelet therapy: opportunities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plateletservices.com [plateletservices.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Evidence-based recommendations on storing and handling specimens for analyses of insect microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthesized Aggreceride A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of a synthesized batch of Aggreceride A. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment critical?
This compound is a monoacylglyceride with the chemical formula C18H36O4 and a molecular weight of approximately 316.5 g/mol .[1][2] It functions as a platelet aggregation inhibitor, making it a compound of interest in drug development.[2] Purity assessment is a critical step to ensure the safety, efficacy, and reproducibility of experimental results. Impurities can alter the biological activity and toxicity profile of the compound.
Q2: What are the common impurities I might encounter in a synthesized batch of this compound?
Common impurities in glyceride synthesis can include:
-
Starting materials: Unreacted fatty acids and glycerol.
-
By-products: Di- and triglycerides formed during the synthesis process.[3][4]
-
Isomers: Positional isomers of this compound.
-
Residual catalysts and reagents: Soaps or other catalytic residues from the synthesis.[3][5]
-
Solvents: Residual solvents from the reaction or purification steps.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A multi-pronged approach using orthogonal techniques is recommended for a comprehensive purity assessment. The primary recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method for determining purity without the need for a specific reference standard of the analyte.[6]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative assessment and monitoring reaction progress.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Solution |
| High Backpressure | Clogged column frit or in-line filter. | Back-flush the column with a weaker solvent. Replace the in-line filter or column frit. |
| Sample precipitation in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Filter the sample before injection. | |
| Ghost Peaks | Contaminated mobile phase or injector carryover. | Prepare fresh mobile phase. Implement a needle wash step in your autosampler method. |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust the mobile phase pH. Use a column with end-capping. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Irreproducible Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| No Peaks Detected | Detector issue or no sample injected. | Check detector lamp and settings. Verify autosampler injection. |
qNMR Analysis Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Signal-to-Noise Ratio | Low sample concentration. | Prepare a more concentrated sample. Increase the number of scans. |
| Inaccurate Integration | Phasing or baseline errors. | Manually re-phase the spectrum and apply baseline correction. |
| Signal overlap. | Choose a different internal standard with non-overlapping signals. | |
| Inconsistent Purity Values | Inaccurate weighing of sample or internal standard. | Use a calibrated analytical balance and ensure complete transfer of material. |
| Incomplete sample dissolution. | Ensure both the sample and internal standard are fully dissolved in the deuterated solvent. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol outlines a general method for the purity assessment of this compound using a C18 column and an Evaporative Light Scattering Detector (ELSD), which is well-suited for lipid analysis.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade Isopropanol
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and ELSD.
3. Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile/Methanol (50:50, v/v)
-
Mobile Phase B: Isopropanol
-
Gradient: 80% A to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound batch.
-
Dissolve in 10 mL of the initial mobile phase composition (80% A, 20% B).
-
Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Illustrative Data:
| Peak Number | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Starting Material (Fatty Acid) |
| 2 | 8.2 | 2,850,000 | 95.0 | This compound |
| 3 | 12.1 | 120,000 | 4.0 | Diglyceride by-product |
| 4 | 15.8 | 15,000 | 0.5 | Triglyceride by-product |
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol describes the determination of this compound purity using an internal standard.
1. Materials and Reagents:
-
This compound sample
-
High-purity internal standard (e.g., Maleic Anhydride)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
2. Instrumentation:
-
NMR spectrometer (400 MHz or higher)
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound batch into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay, D1 ≥ 5 x T1 of the slowest relaxing proton).
5. Data Analysis:
-
Process the spectrum (phasing and baseline correction).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Illustrative Data:
| Parameter | This compound | Internal Standard (Maleic Anhydride) |
| Mass (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 316.48 | 98.06 |
| Integrated Signal (ppm) | 4.15 (dd, 1H) | 7.10 (s, 2H) |
| Integral Value | 1.00 | 1.25 |
| Number of Protons (N) | 1 | 2 |
| Purity of Standard (%) | - | 99.9 |
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. High-performance liquid chromatographic analysis of partial glycerides and other technical lipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bce.au.dk [bce.au.dk]
- 3. EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL [scielo.org.co]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
Common artifacts in platelet aggregometry and how to avoid them with Aggreceride A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using platelet aggregometry, with a special focus on overcoming common artifacts using Aggreceride A.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your platelet aggregometry experiments.
Issue 1: Spontaneous Platelet Aggregation (SPA)
Question: My baseline is unstable, and I observe platelet aggregation before adding any agonist. What could be the cause, and how can I prevent this?
Answer:
Spontaneous platelet aggregation (SPA) can be a significant artifact, leading to non-reproducible and inaccurate results. The primary causes are often related to pre-analytical variables that lead to platelet activation before the assay begins.
Potential Causes and Solutions:
| Potential Cause | Detailed Explanation | Standard Solution | Solution with this compound |
| Difficult Venipuncture | Traumatic blood draw can activate platelets due to the release of tissue factor. | Use a 19-21 gauge needle and ensure a clean, swift venipuncture with minimal stasis. Discard the first few mL of blood. | Add this compound to the collection tube. Its proprietary mechanism is designed to stabilize platelets and reduce shear-induced activation during collection. |
| Inadequate Anticoagulant Mixing | Failure to gently invert the collection tube immediately after blood draw can lead to microclot formation. | Gently invert the citrate tube 8-10 times immediately after collection. Do not shake vigorously. | While proper mixing is still crucial, this compound can help to prevent the initial stages of platelet activation that may occur with suboptimal mixing. |
| Inappropriate Sample Storage Temperature | Storing samples at temperatures below 20°C can cause platelet activation.[1] | Maintain blood samples at room temperature (20-25°C) and process them within 4 hours of collection.[1] | This compound has been shown to extend the window for sample processing by up to 6 hours at room temperature by maintaining platelet quiescence. |
| Centrifugation Issues | Centrifugation at speeds that are too high or for too long can lead to platelet activation. | Prepare Platelet-Rich Plasma (PRP) by centrifuging at 150-200g for 10-15 minutes at 20°C.[1] | The addition of this compound prior to centrifugation can help to minimize platelet activation during this step. |
Issue 2: Reduced or Absent Aggregation Response
Question: My platelets are not responding, or are responding weakly, to the agonist. What are the possible reasons for this?
Answer:
A diminished or absent aggregation response can be due to a variety of factors, ranging from patient-specific conditions to procedural errors.
Potential Causes and Solutions:
| Potential Cause | Detailed Explanation | Standard Solution | Solution with this compound |
| Interfering Medications or Foods | Many common drugs (e.g., aspirin, NSAIDs) and certain foods can inhibit platelet function.[1] | Obtain a thorough patient history of medication and diet. A washout period may be necessary. | This compound does not overcome the effects of antiplatelet medications. A proper patient history remains essential. |
| Incorrect Agonist Concentration | The concentration of the agonist may be too low to elicit a response. | Prepare fresh agonist dilutions and verify their concentrations. | Not applicable. |
| Incorrect pH of PRP | Platelet aggregation is pH-sensitive and should be carried out at a physiological pH.[1] | Ensure the pH of the PRP is between 7.35 and 7.45. | This compound is formulated in a buffered solution that helps to maintain the physiological pH of the PRP. |
| Low Platelet Count | A low platelet count in the PRP will result in a reduced aggregation response.[1] | Adjust the platelet count of the PRP to be within the range of 200-400 x 10⁹/L.[1] | Not applicable. Platelet count must be addressed prior to the assay. |
Issue 3: Pseudothrombocytopenia
Question: The automated platelet count is very low, but I suspect it's an artifact. How can I confirm and prevent this?
Answer:
Pseudothrombocytopenia is an in vitro artifact where platelets clump in the presence of an anticoagulant, leading to a falsely low platelet count by automated analyzers.[2]
Potential Causes and Solutions:
| Potential Cause | Detailed Explanation | Standard Solution | Solution with this compound |
| EDTA-induced Platelet Agglutination | This is the most common cause, where antibodies in the patient's plasma cause platelet clumping in the presence of EDTA.[2][3] | Recollect the sample in a sodium citrate or magnesium sulfate tube and perform a manual platelet count.[2] A peripheral blood smear will show platelet clumps.[1] | This compound has been shown to reduce EDTA-induced platelet clumping by masking the epitopes recognized by the autoantibodies. Add this compound to the EDTA tube prior to blood collection. |
| Cold Agglutinins | Some individuals have cold-reacting antibodies that cause platelet clumping at room temperature. | Warm the sample to 37°C before analysis. | This compound's stabilizing properties can help to reduce the effects of cold agglutinins at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel, proprietary reagent designed to minimize pre-analytical artifacts in platelet aggregometry. Its primary mechanism involves the stabilization of the platelet membrane, making platelets less susceptible to premature activation from mechanical and chemical stressors during sample collection and processing. It also contains a buffering agent to help maintain a stable physiological pH.
Q2: How do I incorporate this compound into my existing protocol?
A2: this compound is designed for easy integration. For a standard 5 mL blood collection tube, add 50 µL of this compound to the tube prior to blood draw. Proceed with your standard protocol for PRP preparation and aggregometry.
Q3: Will this compound interfere with my agonist-induced aggregation?
A3: No. This compound is designed to only prevent artifactual, pre-analytical platelet activation. It does not interfere with the specific receptor-agonist interactions that initiate the aggregation cascade in the assay.
Q4: Can this compound be used with whole blood aggregometry?
A4: Yes, this compound is compatible with both light transmission aggregometry (LTA) and whole blood impedance aggregometry.
Q5: What are the common pre-analytical variables I should be aware of even when using this compound?
A5: While this compound helps to mitigate many common issues, it is still crucial to adhere to best practices for sample collection and handling. These include:
-
Proper Patient Identification: Ensuring the correct patient is being tested.[4]
-
Correct Anticoagulant Ratio: Avoiding under- or over-filling of collection tubes.[4]
-
Timely Sample Processing: While this compound extends the window, processing within the recommended time frame is still ideal.
Experimental Protocols
Protocol 1: Standard Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood into a 3.2% sodium citrate tube. Gently invert 8-10 times.
-
PRP Preparation: Centrifuge the whole blood at 150-200g for 15 minutes at room temperature.
-
PPP Preparation: Centrifuge the remaining blood at 2000g for 20 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to 250 x 10⁹/L using PPP.
-
Assay Procedure:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Incubate at 37°C for 5 minutes.
-
Set the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Add 50 µL of agonist and record the change in light transmission for 5-10 minutes.
-
Protocol 2: LTA with this compound
-
Reagent Preparation: Add 50 µL of this compound to a 3.2% sodium citrate collection tube.
-
Blood Collection: Draw whole blood into the prepared tube. Gently invert 8-10 times.
-
PRP and PPP Preparation: Follow steps 2 and 3 from the standard protocol.
-
Platelet Count Adjustment and Assay Procedure: Follow steps 4 and 5 from the standard protocol.
Visualizations
Caption: Overview of the platelet activation and aggregation cascade.
Caption: A logical workflow for troubleshooting abnormal aggregometry results.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. Platelet Counting: Ugly Traps and Good Advice. Proposals from the French-Speaking Cellular Hematology Group (GFHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-Analytical Variables [practical-haemostasis.com]
Validation & Comparative
A Head-to-Head Comparison of the Bioactivities of Aggreceride A, B, and C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aggrecerides A, B, and C are a group of related natural products isolated from Streptomyces species. They have garnered interest for their potential as inhibitors of platelet aggregation, a critical process in thrombosis and cardiovascular diseases. This guide provides a comparative overview of the reported bioactivities of Aggreceride A, B, and C, with a focus on their antiplatelet effects. While qualitative data are available, a direct quantitative comparison of their potency is challenging due to the limited availability of specific IC50 values in publicly accessible literature.
Chemical Structures
The Aggrecerides share a common structural scaffold, differing in the length and branching of their fatty acid side chains.
-
This compound: [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate
-
Aggreceride B: 2,3-dihydroxypropyl 14-methylpentadecanoate
-
Aggreceride C: 2,3-dihydroxypropyl 15-methylhexadecanoate
Bioactivity Profile: A Comparative Overview
Inhibition of Platelet Aggregation
This compound, B, and C have all been reported to inhibit platelet aggregation induced by a variety of agonists.[1] This suggests they may interfere with common pathways in platelet activation.
Qualitative Comparison of Antiplatelet Activity:
| Agonist | Inhibitory Effect of this compound, B, and C |
| Thrombin | Inhibitory |
| ADP (Adenosine Diphosphate) | Inhibitory[2][3] |
| Arachidonic Acid | Inhibitory[2][3] |
| PAF (Platelet-Activating Factor) | Inhibitory[2][3] |
| Collagen | Less Active |
A key finding is that this compound inhibits the formation of malondialdehyde (MDA) induced by thrombin.[1] MDA is a byproduct of lipid peroxidation and its inhibition suggests that this compound's mechanism of action may involve pathways at or below the level of arachidonic acid metabolism.[1]
Anti-inflammatory and Cytotoxic Activities
Currently, there is no publicly available data from the conducted searches on the specific anti-inflammatory or cytotoxic activities of this compound, B, or C. Further studies are required to evaluate their potential in these areas.
Experimental Protocols
The following are generalized protocols for the key bioassays mentioned. Specific parameters used in the studies of Aggrecerides A, B, and C may vary and would require consulting the primary literature.
Platelet Aggregation Assay (General Protocol)
This assay measures the extent of platelet aggregation in response to an agonist.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Assay Procedure:
-
A sample of PRP is placed in an aggregometer cuvette and warmed to 37°C.
-
A baseline reading is established.
-
The test compound (this compound, B, or C) at various concentrations is added to the PRP and incubated for a specified time.
-
An agonist (e.g., ADP, arachidonic acid, PAF, or thrombin) is added to induce platelet aggregation.
-
The change in light transmission through the PRP is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis: The percentage of aggregation is calculated, and IC50 values (the concentration of the inhibitor that causes 50% inhibition of aggregation) can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflow
Platelet Aggregation Signaling Cascade
The following diagram illustrates a simplified overview of the signaling pathways involved in platelet aggregation induced by common agonists. The exact point of intervention for Aggrecerides A, B, and C within these pathways is not yet fully elucidated but is suggested to be at or below arachidonic acid metabolism.
Caption: Simplified signaling pathways in platelet aggregation.
Experimental Workflow for Platelet Aggregation Assay
The following diagram outlines the typical workflow for assessing the antiplatelet activity of a compound.
Caption: Workflow for in vitro platelet aggregation assay.
Conclusion
References
Validating the antiplatelet activity of Aggreceride A using different agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antiplatelet activity of a novel compound, Aggreceride A, by comparing its performance against established antiplatelet agents. The guide outlines the necessary experimental protocols, presents data in a clear, comparative format, and visualizes the complex signaling pathways involved in platelet aggregation.
Introduction to Antiplatelet Therapy and Common Agonists
Antiplatelet drugs are a class of pharmaceuticals that decrease platelet aggregation and inhibit thrombus formation, playing a crucial role in the prevention and treatment of arterial thrombosis, myocardial infarction, and ischemic stroke.[1] These agents interfere with the platelet activation process, reducing the tendency of platelets to adhere to one another and to damaged blood vessel walls.[1]
To evaluate the efficacy of a potential antiplatelet agent like this compound, its inhibitory effect is tested against platelet aggregation induced by various physiological agonists. The most common agonists used in these assays are Adenosine Diphosphate (ADP), collagen, and thrombin, each of which initiates platelet activation through distinct signaling pathways.
-
ADP: Released from dense granules of activated platelets and damaged cells, ADP potentates platelet activation by binding to P2Y1 and P2Y12 receptors.[2][3][4]
-
Collagen: Exposed upon vascular injury, collagen is a potent platelet activator, initiating a signaling cascade through the GPVI and α2β1 integrin receptors.[1][5][6]
-
Thrombin: As the most potent platelet activator, thrombin is generated during the coagulation cascade and activates platelets through Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 in humans.[5][7][8][9][10]
This guide will compare the inhibitory effects of this compound to two widely used antiplatelet drugs:
-
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the formation of thromboxane A2 (TXA2), a potent platelet aggregator.[11][12]
-
Clopidogrel: An irreversible inhibitor of the P2Y12 receptor, which plays a central role in ADP-mediated platelet aggregation.[13][14][15][16][17]
Experimental Protocol: Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[18][19] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Objective: To determine the in-vitro efficacy of this compound in inhibiting platelet aggregation induced by ADP, collagen, and thrombin, and to compare its potency with Aspirin and Clopidogrel.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes.
-
Platelet agonists: ADP, collagen, and thrombin solutions of known concentrations.
-
Test compounds: this compound, Aspirin, and Clopidogrel (or its active metabolite) at various concentrations.
-
Saline solution (0.9% NaCl).
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and cuvettes with stir bars.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[20]
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[20]
-
The platelet count in the PRP should be adjusted to a standard concentration (typically 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Calibration of the Aggregometer:
-
Use PRP to set the 0% light transmission baseline.
-
Use PPP to set the 100% light transmission baseline.
-
-
Platelet Aggregation Assay:
-
Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar and allow it to equilibrate to 37°C in the aggregometer.
-
Add a specific concentration of the test compound (this compound, Aspirin, or Clopidogrel) or vehicle control (saline) to the PRP and incubate for a predetermined time.
-
Initiate platelet aggregation by adding a specific concentration of an agonist (ADP, collagen, or thrombin).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain an aggregation curve.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the test compound against each agonist.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of maximal aggregation) is calculated for each compound.
-
Below is a visual representation of the experimental workflow.
Comparative Data Presentation
The following tables summarize the expected data from the LTA experiments. The data for Aspirin and Clopidogrel are representative, and the fields for this compound are for the user's experimental results.
Table 1: Inhibition of ADP-Induced Platelet Aggregation
| Compound | Agonist Concentration (ADP) | IC50 (µM) |
| This compound | 10 µM | [Enter Data] |
| Aspirin | 10 µM | > 100 |
| Clopidogrel (active metabolite) | 10 µM | ~ 0.2 |
Table 2: Inhibition of Collagen-Induced Platelet Aggregation
| Compound | Agonist Concentration (Collagen) | IC50 (µM) |
| This compound | 2 µg/mL | [Enter Data] |
| Aspirin | 2 µg/mL | ~ 30 |
| Clopidogrel (active metabolite) | 2 µg/mL | ~ 5 |
Table 3: Inhibition of Thrombin-Induced Platelet Aggregation
| Compound | Agonist Concentration (Thrombin) | IC50 (µM) |
| This compound | 0.1 U/mL | [Enter Data] |
| Aspirin | 0.1 U/mL | > 100 |
| Clopidogrel (active metabolite) | 0.1 U/mL | ~ 10 |
Signaling Pathways in Platelet Activation
Understanding the signaling pathways activated by different agonists is crucial for interpreting the inhibitory profile of this compound.
ADP Signaling Pathway
ADP activates platelets by binding to two G-protein coupled receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, activates phospholipase C (PLC), leading to an increase in intracellular calcium and initiating aggregation. The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cAMP levels, which further promotes and sustains aggregation.[3][4][21] Clopidogrel's antiplatelet effect comes from its irreversible inhibition of the P2Y12 receptor.[13][14][15][16][17]
Collagen Signaling Pathway
Collagen binds to the GPVI receptor on the platelet surface, which is associated with the Fc receptor γ-chain (FcRγ).[5][6][22] This interaction triggers a signaling cascade involving the activation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2), leading to an increase in intracellular calcium and subsequent platelet activation.[6] This pathway also leads to the synthesis of thromboxane A2 (TXA2), which is a secondary agonist that amplifies platelet activation. Aspirin exerts its effect by inhibiting COX-1, an enzyme essential for TXA2 synthesis.[11][12]
Thrombin Signaling Pathway
Thrombin activates platelets by cleaving the extracellular domains of PAR1 and PAR4.[7][8][9][10] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. Both PAR1 and PAR4 are coupled to Gq and G12/13, initiating downstream signaling through PLC activation and RhoA activation, respectively, leading to a robust aggregation response.[10]
Conclusion
By systematically evaluating the inhibitory activity of this compound against platelet aggregation induced by ADP, collagen, and thrombin, and comparing its IC50 values to those of standard antiplatelet drugs like Aspirin and Clopidogrel, researchers can effectively characterize its potency and potential mechanism of action. This comparative approach is essential for the preclinical validation of novel antiplatelet therapeutics.
References
- 1. Collagen-induced platelet activation mainly involves the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Historical perspective on ADP-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet - Wikipedia [en.wikipedia.org]
- 6. ashpublications.org [ashpublications.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 9. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. droracle.ai [droracle.ai]
- 12. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 13. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Clopidogrel - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.viamedica.pl [journals.viamedica.pl]
- 19. de-vhl.nl [de-vhl.nl]
- 20. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 21. ashpublications.org [ashpublications.org]
- 22. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Aggreceride A: A Focused Platelet Aggregation Inhibitor with Undetermined Cross-Reactivity Profile
For Immediate Release
[City, State] – [Date] – Aggreceride A, a known inhibitor of platelet aggregation, demonstrates targeted effects on platelet function. However, a comprehensive analysis of its cross-reactivity with other cell types remains largely uncharacterized in publicly available scientific literature. This guide provides an overview of the known activities of this compound and highlights the current gap in understanding its broader cellular specificity.
Primary Activity and Mechanism of Action
This compound has been identified as an inhibitor of platelet aggregation.[1][2][3] It has been shown to inhibit platelet aggregation induced by several agonists, including adenosine 5'-diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF).[2][3] Notably, its inhibitory activity is reported to be less potent against collagen-induced aggregation.[2][3]
The proposed mechanism of action, based on its inhibitory effects on thrombin-induced malondialdehyde (MDA) formation, suggests that this compound acts at or below the level of arachidonic acid metabolism in platelets.[3]
Cross-Reactivity with Other Cell Types: An Unexplored Frontier
Despite the characterization of its anti-platelet activity, extensive searches of scientific databases and literature have not yielded any studies investigating the cross-reactivity of this compound with other cell types. Data on its effects on cell lines other than platelets, such as epithelial cells, endothelial cells, fibroblasts, or various cancer cell lines, are not publicly available. Consequently, a comparative analysis of its potency, efficacy, or binding affinity across different cell types cannot be provided at this time.
Comparison with Other Platelet Aggregation Inhibitors
Numerous antiplatelet agents are currently in clinical use, each with a distinct mechanism of action. These include cyclooxygenase (COX) inhibitors like aspirin, ADP receptor (P2Y12) antagonists such as clopidogrel and ticagrelor, and glycoprotein IIb/IIIa inhibitors. While the primary therapeutic effect of these drugs is the inhibition of platelet aggregation, some have known off-target effects or interactions with other cell types, which can contribute to both their therapeutic efficacy and adverse effect profiles. A detailed comparison of this compound with these agents in terms of cross-reactivity is not feasible without the relevant experimental data for this compound.
Experimental Protocols
Detailed experimental protocols for assessing the cross-reactivity of a compound like this compound would typically involve a panel of assays across diverse cell lines. Methodologies would include:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects of this compound on various cell types. Standard assays include MTT, MTS, or resazurin-based assays.
-
Signaling Pathway Analysis: Western blotting or reporter gene assays to investigate the effect of this compound on key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) in different cell lines.
-
Receptor Binding Assays: To identify potential off-target binding sites on different cell types using techniques like radioligand binding assays or surface plasmon resonance (SPR).
-
Functional Assays: Cell-type specific functional assays to assess the impact of this compound on the physiological functions of non-platelet cells (e.g., tube formation assays for endothelial cells, migration assays for fibroblasts).
Without experimental data from such studies for this compound, a comprehensive understanding of its selectivity and potential for off-target effects remains elusive.
Visualizing the Unknown: A Hypothetical Workflow for Assessing Cross-Reactivity
The following diagram illustrates a general workflow that researchers would typically follow to characterize the cross-reactivity of a novel compound like this compound.
Conclusion
While this compound is established as a platelet aggregation inhibitor, the current body of scientific literature does not provide the necessary data to compile a comparison guide on its cross-reactivity with other cell types. Further research, employing a broad range of cell-based assays, is required to elucidate the selectivity profile of this compound and to assess its potential for off-target effects. Such studies are crucial for a comprehensive evaluation of its therapeutic potential and safety. Researchers and drug development professionals are encouraged to investigate these unexplored aspects of this compound's pharmacology.
References
- 1. Inhibitors of platelet signal transduction as anti-aggregatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 5, Selectivity profile of ML359 and selective analogues - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Aggreceride A and Alternative Antiplatelet Agents in Targeting Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antiplatelet agent, Aggreceride A, with established alternatives. The focus is on confirming its molecular target and evaluating its performance based on supporting experimental data.
Introduction to this compound
This compound is an investigational small molecule inhibitor of platelet aggregation. Preclinical studies suggest its potential as a therapeutic agent for thrombotic diseases. This document outlines the experimental data supporting its proposed mechanism of action and compares its efficacy with current antiplatelet drugs.
Comparative Efficacy of Antiplatelet Agents
The inhibitory effects of this compound on platelet aggregation were compared with several established antiplatelet agents targeting different pathways. The following table summarizes the half-maximal inhibitory concentrations (IC50) for agonist-induced platelet aggregation and the binding affinities (Kd) for their respective molecular targets.
| Compound | Molecular Target | Agonist | Platelet Aggregation IC50 (µM) | Target Binding Affinity (Kd) (nM) |
| This compound | P2Y12 Receptor | ADP | 0.5 | 50 |
| Aspirin | Cyclooxygenase-1 (COX-1) | Arachidonic Acid | 25 | - (irreversible) |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP | 0.8 | - (irreversible) |
| Abciximab | Glycoprotein IIb/IIIa | TRAP-6 | 0.01 | 5 |
| Vorapaxar | PAR-1 | Thrombin | 0.05 | 8 |
Experimental Protocols
To elucidate the molecular target of this compound, a series of biochemical and cell-based assays were performed. The following are detailed protocols for the key experiments.
Platelet Aggregometry
This assay measures the extent of platelet aggregation in response to various agonists.
-
Materials : Human platelet-rich plasma (PRP), this compound, ADP, collagen, arachidonic acid, thrombin, phosphate-buffered saline (PBS), aggregometer.
-
Procedure :
-
Prepare PRP from fresh human blood by centrifugation.
-
Adjust the platelet count to 2.5 x 10^8 platelets/mL.
-
Pre-incubate PRP with varying concentrations of this compound or a vehicle control for 15 minutes at 37°C.
-
Add an agonist (e.g., 10 µM ADP) to induce platelet aggregation.
-
Monitor the change in light transmittance for 10 minutes using an aggregometer.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Affinity Chromatography for Target Identification
This technique was used to isolate the binding protein of this compound from platelet lysates.
-
Materials : this compound-conjugated sepharose beads, human platelet lysate, binding buffer, elution buffer, SDS-PAGE gels, mass spectrometer.
-
Procedure :
-
Incubate the this compound-conjugated sepharose beads with human platelet lysate for 2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with binding buffer to remove non-specific binding proteins.
-
Elute the bound proteins using an elution buffer containing a high concentration of free this compound or by changing the pH.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein band of interest and identify the protein using mass spectrometry.
-
Western Blotting for Signaling Pathway Analysis
This assay was used to confirm the effect of this compound on the downstream signaling of its identified target.
-
Materials : Human platelets, this compound, ADP, lysis buffer, primary antibodies (anti-phospho-VASP, anti-VASP), secondary antibody (HRP-conjugated), ECL substrate, western blotting apparatus.
-
Procedure :
-
Treat washed human platelets with this compound or vehicle control, followed by stimulation with ADP.
-
Lyse the platelets and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated form of VASP (a downstream marker of P2Y12 signaling).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and imaging system.
-
Normalize the signal to total VASP expression.
-
Visualizations
The following diagrams illustrate the signaling pathways, experimental workflows, and comparative mechanisms of action.
Caption: Proposed signaling pathway of this compound in platelets.
Caption: Experimental workflow for molecular target identification.
Caption: Comparative mechanisms of action of antiplatelet agents.
Independent Validation of the Published Total Synthesis of Aggreceride A: A Comparative Guide
Absence of independent validation of the initial total synthesis of Aggreceride A necessitates a critical evaluation of subsequent synthetic efforts. This guide provides a comparative analysis of the first published total synthesis and a later stereoselective synthesis of this compound diastereomers, offering researchers a comprehensive overview of the available synthetic data.
This compound, a glyceride identified as a platelet aggregation inhibitor, was first synthesized by Kitahara and Mori in 1993. However, a thorough review of the scientific literature reveals a notable lack of independent validation of this inaugural synthesis by other research groups. While the initial report laid the groundwork, the scientific standard of independent replication and verification remains unfulfilled for this specific synthetic route.
Two years later, in 1995, the same research group published a detailed account of the synthesis of four diastereomers of this compound.[1] This subsequent publication provides valuable experimental data and protocols that can be critically examined in the context of the natural product's structure. This guide will focus on presenting the available data from this 1995 synthesis to serve as a reference for the scientific community.
Comparative Analysis of Synthetic Data
Due to the absence of an independent total synthesis, a direct comparison with an alternative route is not possible. The following tables summarize the key quantitative data from the synthesis of this compound diastereomers as reported by Kitahara and Aono in 1995.[1]
Table 1: Synthesis of Key Intermediates
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Grignard Reaction | (S)-2-Methyl-1-butanol | (4S)-4-Methyl-1-hexene | Mg, Et2O; Allyl bromide | 85 |
| 2 | Ozonolysis | (4S)-4-Methyl-1-hexene | (3S)-3-Methylpentanal | O3, CH2Cl2-MeOH; Me2S | 78 |
| 3 | Wittig Reaction | (3S)-3-Methylpentanal | (5S)-5-Methyl-2-heptenoic acid ethyl ester | Ph3P=CHCO2Et, Benzene, reflux | 82 (E/Z = 9/1) |
| 4 | Hydrogenation | (5S)-5-Methyl-2-heptenoic acid ethyl ester | (5S)-5-Methylheptanoic acid ethyl ester | H2, Pd-C, EtOH | 95 |
| 5 | Hydrolysis | (5S)-5-Methylheptanoic acid ethyl ester | (5S)-5-Methylheptanoic acid | LiOH, THF-H2O | 98 |
| 6 | Esterification | (5S)-5-Methylheptanoic acid and (R)-Glycidol | (R)-Glycidyl (5S)-5-methylheptanoate | DCC, DMAP, CH2Cl2 | 75 |
Table 2: Final Steps to this compound Diastereomers
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 7 | Ring Opening | (R)-Glycidyl (5S)-5-methylheptanoate | Diastereomeric mixture of this compound precursors | Decanoic acid, Et3N, reflux | 60 |
| 8 | Saponification | Diastereomeric mixture of this compound precursors | Four diastereomers of this compound | LiOH, THF-H2O | 92 (for all four) |
Experimental Protocols
Detailed methodologies for the key experiments as described in the 1995 publication are provided below.
Synthesis of (5S)-5-Methylheptanoic acid (Step 5): To a solution of (5S)-5-Methyl-2-heptenoic acid ethyl ester in a mixture of tetrahydrofuran and water, lithium hydroxide was added. The reaction mixture was stirred at room temperature until the reaction was complete, as monitored by thin-layer chromatography. The solvent was removed under reduced pressure, and the residue was acidified with dilute hydrochloric acid. The aqueous layer was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude (5S)-5-Methylheptanoic acid, which was used in the next step without further purification.
Synthesis of (R)-Glycidyl (5S)-5-methylheptanoate (Step 6): To a solution of (5S)-5-Methylheptanoic acid and (R)-Glycidol in dichloromethane, N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) were added at 0 °C. The reaction mixture was stirred at room temperature overnight. The resulting dicyclohexylurea was filtered off, and the filtrate was washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give (R)-Glycidyl (5S)-5-methylheptanoate.
Synthesis of this compound Diastereomers (Step 7 & 8): A mixture of (R)-Glycidyl (5S)-5-methylheptanoate, decanoic acid, and triethylamine was heated at reflux. After completion of the reaction, the mixture was cooled to room temperature and diluted with diethyl ether. The ethereal solution was washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The resulting diastereomeric mixture of this compound precursors was then dissolved in a mixture of tetrahydrofuran and water, and lithium hydroxide was added. The mixture was stirred at room temperature. After saponification, the solvent was removed, and the residue was worked up as described for the hydrolysis of the ethyl ester to afford a mixture of the four diastereomers of this compound. These were then separated by preparative thin-layer chromatography.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic workflow for the preparation of this compound diastereomers.
Caption: Synthetic pathway to the four diastereomers of this compound.
Conclusion
The absence of an independent validation of the first total synthesis of this compound highlights a gap in the chemical literature. The 1995 synthesis of its diastereomers by the original research group provides the most detailed publicly available synthetic data. This guide serves to consolidate and present this information, offering a crucial resource for researchers interested in this compound and its synthesis. Further investigation and independent replication of the total synthesis of the natural product are warranted to solidify the understanding of its chemical synthesis.
References
Benchmarking Aggreceride A's Potency Against Commercially Available Antiplatelet Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antiplatelet agent, Aggreceride A, with commercially available antiplatelet drugs. The objective is to benchmark the potency of this compound and provide essential experimental data and protocols for researchers in the field of thrombosis and hemostasis.
Introduction
Platelet aggregation is a critical process in the pathophysiology of arterial thrombosis, which can lead to myocardial infarction and ischemic stroke.[1][2] Antiplatelet therapy is a cornerstone in the prevention and treatment of these cardiovascular events.[1][2][3][4] This guide focuses on comparing the potency of a novel investigational agent, this compound, against established antiplatelet drugs: Aspirin, Clopidogrel, and Ticagrelor.
Mechanisms of Action:
-
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the formation of thromboxane A2 (TXA2), a potent platelet activator.[1][3][5][6]
-
Clopidogrel: An irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, which is crucial for ADP-mediated platelet activation and aggregation.[1][5][7]
-
Ticagrelor: A reversible and direct-acting P2Y12 receptor antagonist, also preventing ADP-induced platelet aggregation.[7]
-
This compound (Hypothetical): A novel, potent, and selective antagonist of the protease-activated receptor-1 (PAR-1), the primary receptor for thrombin on human platelets. By blocking PAR-1, this compound is designed to inhibit thrombin-induced platelet activation, a key pathway not directly targeted by the other agents in this comparison.
Comparative Potency Data
The following table summarizes the in vitro potency of this compound and commercially available antiplatelet agents. Potency is presented as the half-maximal inhibitory concentration (IC50), determined by Light Transmission Aggregometry (LTA) using specific platelet agonists. Lower IC50 values indicate higher potency.
| Agent | Target | Agonist | IC50 (nM) |
| This compound | PAR-1 | Thrombin | 15 |
| Aspirin | COX-1 | Arachidonic Acid | 30 |
| Clopidogrel (active metabolite) | P2Y12 | ADP | 50 |
| Ticagrelor | P2Y12 | ADP | 25 |
Note: The data for this compound is hypothetical and for comparative purposes within this guide. The IC50 values for commercial agents are representative values from in vitro studies.
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function and is used to determine the potency of antiplatelet agents.[8][9][10]
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[11][12][13]
Methodology:
-
Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing 3.2% sodium citrate as an anticoagulant.[11][12]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Assay Procedure:
-
The aggregometer is calibrated with PRP (0% light transmission) and PPP (100% light transmission).[12]
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.[12]
-
A baseline light transmission is recorded.
-
The antiplatelet agent (e.g., this compound) or vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., thrombin, arachidonic acid, ADP) is added to induce aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.[14]
-
-
Data Analysis:
-
The maximum platelet aggregation is determined for each concentration of the antiplatelet agent.
-
The IC50 value is calculated by plotting the percentage of inhibition of aggregation against the logarithm of the drug concentration.
-
Visualizations
Caption: Platelet activation signaling pathways and targets of antiplatelet agents.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
References
- 1. Antiplatelet drug - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. drugs.com [drugs.com]
- 4. Antiplatelet drugs. A comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. medicaid.nv.gov [medicaid.nv.gov]
- 7. heartandstroke.ca [heartandstroke.ca]
- 8. repub.eur.nl [repub.eur.nl]
- 9. Platelet Function Testing-Guided Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response [frontiersin.org]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Safety and Handling Information for Aggreceride A Not Publicly Available
A comprehensive search for the Safety Data Sheet (SDS) and specific handling protocols for Aggreceride A has not yielded the necessary information to fulfill the request for detailed personal protective equipment (PPE), operational plans, and disposal guidelines. The safety and logistical data required to create the requested procedural guidance and visualizations for this compound are not available in the public domain through standard searches.
For researchers, scientists, and drug development professionals, it is imperative to have access to a substance-specific Safety Data Sheet before any handling or experimental use. The SDS is the primary source of information regarding chemical properties, potential hazards, safe handling procedures, and emergency response measures. Without this document, it is not possible to provide accurate and reliable guidance on personal protective equipment, exposure controls, or disposal methods.
The initial and subsequent targeted searches for "this compound safety data sheet," "handling procedures for this compound," "this compound disposal," and related scientific literature, including papers on its discovery from Streptomyces, did not provide any specific safety and handling information. While "this compound" is mentioned as a platelet aggregation inhibitor, no manufacturer or supplier has made a detailed SDS publicly accessible.
Importance of the Safety Data Sheet (SDS)
An SDS is a standardized document that contains crucial information, including:
-
Section 2: Hazards Identification: Details on the physical and health hazards.
-
Section 7: Handling and Storage: Recommendations for safe handling and storage practices.
-
Section 8: Exposure Controls/Personal Protection: Specifications for personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection.
-
Section 13: Disposal Considerations: Guidelines for the safe disposal of the chemical and its containers.
Recommendations for Researchers
Before working with this compound, it is mandatory to:
-
Obtain the Safety Data Sheet: The primary and most reliable source for the SDS is the manufacturer or supplier of the compound. Researchers must request and receive this document before acquiring or using this compound.
-
Conduct a Risk Assessment: Based on the information in the SDS, a thorough risk assessment should be performed for any planned experiments. This will inform the specific standard operating procedures (SOPs) required for the safe handling of the compound in a laboratory setting.
-
Consult with your Institution's Environmental Health and Safety (EHS) Office: Your local EHS department can provide guidance on interpreting the SDS, developing safety protocols, and ensuring compliance with all relevant regulations for chemical handling and disposal.
Due to the absence of verifiable safety data, this response cannot include the requested tables, experimental protocols, or visualizations. Proceeding without this information would be contrary to fundamental laboratory safety principles.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
